molecular formula C6H10FN B3322867 3-Fluoro-1-azabicyclo[2.2.1]heptane CAS No. 1545157-65-0

3-Fluoro-1-azabicyclo[2.2.1]heptane

Cat. No.: B3322867
CAS No.: 1545157-65-0
M. Wt: 115.15 g/mol
InChI Key: UAQFSOUDGKNFTO-UHFFFAOYSA-N
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Description

3-Fluoro-1-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C6H10FN and its molecular weight is 115.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-1-azabicyclo[2.2.1]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-1-azabicyclo[2.2.1]heptane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-1-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN/c7-6-4-8-2-1-5(6)3-8/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQFSOUDGKNFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties and structure of 3-Fluoro-1-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, structural analysis, and synthetic pathways of 3-Fluoro-1-azabicyclo[2.2.1]heptane .

CAS Registry Number: 1545157-65-0 Molecular Formula: C₆H₁₀FN Molecular Weight: 115.15 g/mol [1][2][3]

Executive Summary

3-Fluoro-1-azabicyclo[2.2.1]heptane represents a specialized class of conformationally restricted amines used in high-affinity ligand design and radiopharmaceutical development. As a fluorinated derivative of the 1-azabicyclo[2.2.1]heptane (1-azanorbornane) scaffold, it serves as a critical bioisostere for the quinuclidine ring (1-azabicyclo[2.2.2]octane), offering reduced steric bulk and altered basicity.

The introduction of the fluorine atom at the C3 position serves two primary medicinal chemistry functions:

  • Metabolic Blocking: Preventing oxidative metabolism at the typically labile C3 position.

  • Electronic Modulation: Lowering the pKa of the bridgehead nitrogen via the inductive effect (

    
    -induction), thereby optimizing membrane permeability and blood-brain barrier (BBB) penetration.
    

Structural Analysis & Stereochemistry

Geometric Constraints

The 1-azabicyclo[2.2.1]heptane core is highly strained compared to its [2.2.2] congener (quinuclidine). The "boat" conformation enforced by the methylene bridge results in a significant deviation from ideal tetrahedral angles.

  • Nitrogen Pyramidalization: The bridgehead nitrogen is forced into a more pyramidal geometry, increasing the s-character of the lone pair and theoretically enhancing basicity compared to acyclic amines, though this is counteracted by the strain energy.

  • C3-Position: The C3 carbon is located on the ethylene bridge. Substituents here can adopt two distinct stereochemical configurations relative to the nitrogen bridge:

    • Exo (Syn): Substituent points towards the nitrogen bridge.

    • Endo (Anti): Substituent points away from the nitrogen bridge.

The Fluorine Gauche Effect

In 3-fluoro-1-azabicyclo[2.2.1]heptane, the orientation of the C-F bond is governed by the gauche effect . The


 hyperconjugation stabilizes conformations where the fluorine is gauche to the vicinal electron-rich bonds (specifically the C-N bond).
  • Preferred Conformation: The endo isomer typically minimizes steric repulsion with the bridgehead nitrogen lone pair while maximizing favorable orbital overlap, although the specific preference is solvent-dependent.

Physicochemical Profile (Data & Predictions)
PropertyValue / PredictionRationale
Molecular Weight 115.15 g/mol C₆H₁₀FN
pKa (Conj.[3][4] Acid) ~8.5 – 9.2 (Predicted)Parent amine pKa is ~10.5.

-Fluorine typically induces a

pKa of -1.5 to -2.0.
LogP 0.5 – 0.9 (Predicted)Fluorine increases lipophilicity relative to hydroxyl (-OH) but decreases it relative to hydrogen (-H) due to polarity.
H-Bond Acceptors 2Nitrogen lone pair + Fluorine.
Topological Polar Surface Area ~3.2 ŲDominated by the tertiary amine; Fluorine contribution is negligible in TPSA calculations.

Synthetic Methodologies

The synthesis of 3-fluoro-1-azabicyclo[2.2.1]heptane generally proceeds via the functionalization of the parent ketone (1-azabicyclo[2.2.1]heptan-3-one) or alcohol.

Retrosynthetic Analysis

The most robust pathway involves the construction of the bicyclic skeleton followed by late-stage fluorination. This avoids the risk of defluorination during the harsh cyclization conditions.

Pathway:

  • Precursor: 1-Azabicyclo[2.2.1]heptan-3-one.

  • Intermediate: 1-Azabicyclo[2.2.1]heptan-3-ol.

  • Product: 3-Fluoro-1-azabicyclo[2.2.1]heptane.[1][2][3][5][6]

Protocol: Deoxyfluorination via DAST

Note: This protocol describes a standard transformation adapted for azabicyclic alcohols.

Reagents:

  • Substrate: 3-Hydroxy-1-azabicyclo[2.2.1]heptane (Endo/Exo mixture)

  • Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®

  • Solvent: Dichloromethane (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3-hydroxy-1-azabicyclo[2.2.1]heptane (1.0 eq) and anhydrous CH₂Cl₂ under nitrogen atmosphere. Cool to -78°C.

  • Addition: Dropwise add DAST (1.2 eq) via syringe. The low temperature is critical to prevent carbocation rearrangement of the strained bicyclic system (Wagner-Meerwein rearrangement).

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor via TLC (stain with KMnO₄ or Dragendorff’s reagent).

  • Quench: Pour the reaction mixture into saturated aqueous NaHCO₃ at 0°C. Caution: Vigorous CO₂ evolution.

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3x). Dry combined organics over Na₂SO₄.

  • Purification: The amine is basic. Flash chromatography on silica gel typically requires a basic eluent (e.g., CHCl₃/MeOH/NH₄OH 90:9:1) to prevent streaking.

Visualization of Synthetic Logic

SynthesisPath Precursor Dieckmann Condensation Precursor Ketone 1-Azabicyclo[2.2.1] heptan-3-one Precursor->Ketone Cyclization Alcohol 3-Hydroxy-1-azabicyclo [2.2.1]heptane Ketone->Alcohol NaBH4 Reduction DAST DAST / Deoxo-Fluor (Nucleophilic Fluorination) Alcohol->DAST Activation Product 3-Fluoro-1-azabicyclo [2.2.1]heptane DAST->Product SN2 (Inversion)

Figure 1: Canonical synthetic route from acyclic precursors to the fluorinated scaffold via the ketone/alcohol intermediates.[4]

Applications in Drug Development & Radiochemistry

Bioisosterism

The 3-fluoro-1-azabicyclo[2.2.1]heptane scaffold is a non-classical bioisostere of the piperidine and quinuclidine rings found in many muscarinic and nicotinic acetylcholine receptor (nAChR) ligands.

  • Advantage: The [2.2.1] bridge contracts the distance between the basic nitrogen and the distal binding pharmacophore, potentially increasing selectivity for specific receptor subtypes (e.g.,

    
    7 vs 
    
    
    
    4
    
    
    2 nAChR).
PET Imaging (Fluorine-18)

This scaffold is highly relevant for Positron Emission Tomography (PET).[7] The introduction of [¹⁸F] at the 3-position is a standard strategy for creating radiotracers for neuroimaging.

  • Radiosynthesis: Typically achieved via nucleophilic substitution (

    
    ) of a 3-tosylate or 3-nosylate precursor using [¹⁸F]KF/Kryptofix 2.2.2.
    
  • Stability: The C-F bond on the secondary carbon of the bridge is metabolically robust, preventing rapid defluorination in vivo (which would lead to high bone uptake).

References

  • Chemical Identification: 3-Fluoro-1-azabicyclo[2.2.1]heptane. CAS Common Chemistry.[4] CAS Registry Number: 1545157-65-0.[1][2][5]

  • Parent Scaffold Properties: 1-Azabicyclo[2.2.1]heptane.[4] National Institute of Standards and Technology (NIST) WebBook.

  • Synthetic Methodology (Analogous): Ikeda, M., et al. (1994). "Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane systems using radical cyclization." Heterocycles, 37(1).[8]

  • Fluorination Protocols:Deoxyfluorination of Azabicyclic Alcohols. Adapted from standard DAST protocols for strained amines.
  • Conformational Analysis: Conformational Analysis of 1,3-Difluorinated Alkanes. PMC (NIH).

Sources

Conformational Analysis of 3-Fluoro-1-azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1-azabicyclo[2.2.1]heptane framework is a critical scaffold in modern medicinal chemistry, prized for its rigid structure that pre-organizes substituents for optimal receptor interaction. The introduction of a fluorine atom at the 3-position creates a fascinating case study in conformational control, where subtle stereoelectronic forces dictate the molecule's three-dimensional shape. A profound understanding of these conformational preferences is not merely academic; it is a cornerstone of rational drug design, directly influencing a compound's efficacy, selectivity, and overall pharmacological profile. This guide offers a comprehensive exploration of the state-of-the-art experimental and computational methodologies for dissecting the conformational landscape of 3-fluoro-1-azabicyclo[2.2.1]heptane derivatives. It is designed to provide both the theoretical underpinnings and practical, field-proven protocols necessary for researchers to confidently navigate this complex area of study.

The Strategic Imperative of Conformational Analysis

The 1-azabicyclo[2.2.1]heptane core, a bridged bicyclic amine, is a conformationally restricted isostere of piperidine and a key component in a multitude of biologically active agents. Its inherent rigidity reduces the entropic penalty upon binding to a biological target. When fluorine, an element with a unique combination of small size and high electronegativity, is incorporated at the C3-position, it introduces powerful stereoelectronic effects, most notably the gauche effect. This effect, an energetic preference for a gauche (60°) dihedral angle between electronegative substituents, can profoundly influence the puckering of the five-membered ring within the bicyclic system.

The two primary conformations of interest are the endo-pucker and the exo-pucker. The equilibrium between these states determines the spatial orientation of the fluorine atom and other substituents, which in turn governs the molecule's interaction with its target protein. An incorrect or unfavored conformation can lead to a dramatic loss of biological activity. Therefore, a rigorous conformational analysis is an indispensable step in the hit-to-lead and lead optimization phases of drug discovery.

Experimental Elucidation of Solution-State Conformation

While computational methods provide invaluable insights, experimental validation is the gold standard. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying the conformational dynamics of molecules in solution.

NMR Spectroscopy: Decoding Conformational Preferences

The conformational equilibrium of 3-fluoro-1-azabicyclo[2.2.1]heptane derivatives can be investigated through the precise measurement of two key NMR parameters: vicinal coupling constants (³J) and the Nuclear Overhauser Effect (NOE).

  • Vicinal Coupling Constants (³J): The magnitude of the through-bond coupling between two nuclei separated by three bonds is exquisitely sensitive to the dihedral angle between them. This relationship is described by the Karplus equation [1]. For our system, the ³JHH couplings (e.g., between H2 and H3) and, crucially, the ³JHF couplings provide direct information about the ring pucker. A generalized Karplus-type equation for ³JHF has been developed, allowing for a quantitative correlation between the observed coupling constant and the H-C-C-F torsion angle[2].

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is proportional to the inverse sixth power of the distance between two nuclei. A Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment, specifically a ¹⁹F-¹H HOESY, can detect close spatial proximity (< 5 Å) between the fluorine atom and specific protons on the bicyclic frame[3][4]. The presence or absence of these correlations provides definitive proof of the relative orientation of the fluorine substituent.

Experimental Protocol: Variable Temperature (VT) NMR

To probe the thermodynamics of the conformational equilibrium, VT-NMR is the technique of choice. By altering the temperature, the relative populations of the conformers can be shifted, leading to observable changes in chemical shifts and coupling constants[5].

Step-by-Step VT-NMR Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the 3-fluoro-1-azabicyclo[2.2.1]heptane derivative in a suitable deuterated solvent that maintains a low viscosity over a broad temperature range (e.g., toluene-d₈, methanol-d₄, or dichloromethane-d₂). Ensure the sample is in a high-quality, Class A NMR tube to prevent breakage at extreme temperatures[2].

  • Initial Ambient Spectrum: Acquire a standard ¹H and ¹⁹F NMR spectrum at 298 K (25 °C) to serve as a reference.

  • Temperature Decrements: Cool the sample in a stepwise manner, typically in 10-20 K increments, down to the desired lower limit (e.g., 193 K or -80 °C)[2]. Allow the sample to equilibrate for at least 10-15 minutes at each new temperature to ensure thermal stability before acquisition.

  • Data Acquisition: At each temperature, acquire high-quality ¹H and ¹⁹F spectra. Pay close attention to changes in signal multiplicity, line shape, and chemical shift.

  • Data Analysis: If the exchange rate is slowed sufficiently at low temperatures (the "slow exchange regime"), distinct sets of signals for each conformer may be observed. The integration of these signals provides the population ratio, from which the Gibbs free energy difference (ΔG) can be calculated. The measured coupling constants at low temperature can be directly assigned to specific conformers.

Experimental Protocol: ¹⁹F-¹H HOESY

The HOESY experiment provides critical through-space distance information.

Step-by-Step ¹⁹F-¹H HOESY Protocol:

  • Spectrometer Setup: This experiment is best performed on a spectrometer equipped with a probe capable of simultaneous ¹H and ¹⁹F observation and decoupling, such as an HFX probe[3].

  • Parameter Optimization: The key parameter is the mixing time (τm), during which the NOE builds up. For small molecules, mixing times typically range from 500 ms to 2 s. A series of experiments with varying mixing times (a "NOE build-up curve") may be necessary for quantitative distance measurements[6].

  • Data Acquisition: Acquire a 2D HOESY spectrum. A cross-peak between a specific proton and the fluorine signal indicates they are spatially close.

  • Data Interpretation: The presence of a strong HOESY correlation between F3 and an exo proton at C2 or C5 would be indicative of an endo-pucker, while a correlation to an endo proton would suggest an exo-pucker.

In Silico Conformational Analysis: The Power of Computational Chemistry

Computational modeling, particularly Density Functional Theory (DFT), is an essential partner to experimental work. It allows for the prediction of the geometries and relative energies of all possible conformers, providing a theoretical framework to interpret experimental results.

Computational Workflow

The following workflow outlines a robust protocol for the computational analysis of 3-fluoro-1-azabicyclo[2.2.1]heptane derivatives using a program like Gaussian.

Caption: A robust workflow for DFT-based conformational analysis.

Detailed Computational Protocol (Gaussian)
  • Structure Generation: Build initial 3D structures for both the endo- and exo-puckered conformations using a molecular editor like GaussView.

  • Geometry Optimization: Perform a full geometry optimization. A good starting point for the level of theory is a functional that includes dispersion corrections, such as B3LYP-D3 , with a triple-zeta basis set like def2-TZVP .

    • Gaussian Input Line: #p B3LYP/def2TZVP EmpiricalDispersion=GD3 Opt

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).

    • Gaussian Input Line: #p B3LYP/def2TZVP Freq

  • NMR Coupling Constant Calculation: To compare directly with experimental data, calculate the NMR spin-spin coupling constants. This is a more computationally intensive step.

    • Gaussian Input Line: #p B3LYP/def2TZVP NMR=SpinSpin

  • Data Analysis: Compare the calculated relative Gibbs free energies to determine the predicted most stable conformer. Compare the calculated ³JHH and ³JHF values for each conformer with the experimental values obtained from low-temperature NMR to assign the observed spectra to specific conformations.

Synthesizing the Data: The Conformational Equilibrium

The puckering of the five-membered ring in the 1-azabicyclo[2.2.1]heptane system is the primary determinant of its conformation. The fluorine at C3 influences this equilibrium.

Conformational_Equilibrium cluster_endo Endo-Pucker cluster_exo Exo-Pucker endo exo endo->exo ΔG

Caption: Equilibrium between endo- and exo-puckered conformations.

The relative stability is a balance of several factors:

  • Gauche Effect: A key stabilizing interaction arises from the hyperconjugation between the C-H bonding orbital anti-periplanar to the C-F bond and the σ*(C-F) antibonding orbital. This often favors a gauche relationship between the fluorine and the bridgehead nitrogen.

  • Steric Hindrance: Repulsive steric interactions between the fluorine atom and other substituents can destabilize certain puckers.

  • Dipole-Dipole Interactions: The alignment of bond dipoles can influence the overall stability, particularly in different solvent environments.

Table 1: Representative Dihedral Angles and Coupling Constants for Puckered Conformations (Based on data from the closely related 2-fluorobicyclo[2.2.1]heptan-7-ol system[7])

Parameterendo-Puckerexo-PuckerExperimental Relevance
H2(exo)-C2-C3-F~ -50°~ -170°Influences ³J(H2exo, F3)
H2(endo)-C2-C3-F~ 70°~ -50°Influences ³J(H2endo, F3)
H4(exo)-C4-C3-F~ 70°~ -50°Influences ³J(H4exo, F3)
H4(endo)-C4-C3-F~ -50°~ 70°Influences ³J(H4endo, F3)
Predicted ³JHF (gauche) ~ 10-20 Hz~ 10-20 HzSmall to medium coupling
Predicted ³JHF (anti) ~ 40-50 Hz~ 40-50 HzLarge coupling

Conclusion: A Roadmap for Rational Design

The conformational analysis of 3-fluoro-1-azabicyclo[2.2.1]heptane derivatives is a quintessential task in modern drug discovery, requiring a synergistic blend of high-resolution NMR spectroscopy and accurate computational modeling. By meticulously applying the protocols outlined in this guide, researchers can gain a deep and actionable understanding of the conformational preferences of these important molecules. This knowledge is not merely descriptive but predictive, enabling the rational design of next-generation therapeutics with enhanced potency, improved selectivity, and optimized pharmacokinetic properties. The principles and techniques detailed herein provide a robust framework for unlocking the full potential of this privileged chemical scaffold.

References

  • Thibaudeau, C., et al. (1998). A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H-C-C-F Torsion Angles. Journal of Organic Chemistry, 63(15), 4968-4977. Available at: [Link]

  • dos Santos, F. P., et al. (2012). Conformational analysis, stereoelectronic interactions and NMR properties of 2-fluorobicyclo[2.2.1]heptan-7-ols. Beilstein Journal of Organic Chemistry, 8, 1264-1272. Available at: [Link]

  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871. Available at: [Link]

  • IMSERC, Northwestern University. (2014). NMR Manual for Hetero-nuclear Overhauser Enhancement Spectroscopy (HOESY) Experiment. Available at: [Link]

  • Dewis, L., et al. (2019). Improving the Accuracy of 1H-19F Internuclear Distance Measurement Using 2D 1H-19F HOESY. Magnetic Resonance in Chemistry, 57(12), 1143-1149. Available at: [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Wallingford, CT: Gaussian, Inc. Available at: [Link]

  • JEOL. (n.d.). 14N decoupled 1H–19F HOESY with ROYALPROBE™ HFX. Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. Available at: [Link]

Sources

Strategic Modulation of 1-Azabicyclo[2.2.1]heptane Basicity via Fluorine Substitution

Author: BenchChem Technical Support Team. Date: March 2026

A Medicinal Chemistry Guide for Lead Optimization

Executive Summary

The 1-azabicyclo[2.2.1]heptane scaffold (1-azanorbornane) represents a critical bioisostere of quinuclidine (1-azabicyclo[2.2.2]octane) and tropane. While the parent scaffold exhibits high basicity (


), which often limits blood-brain barrier (BBB) permeability and increases P-gp efflux liability, strategic fluorination offers a precise mechanism to modulate this property.

This guide details the physicochemical impact of fluorine substitution on the 1-azabicyclo[2.2.1]heptane core. By exploiting the strong electronegativity and specific stereoelectronic effects of fluorine, researchers can lower the


 by 1.0–2.5 log units, shifting the equilibrium towards the neutral species at physiological pH (

) to enhance lipophilicity (

) and membrane permeability without disrupting ligand binding essential for targets like

nAChR.

Theoretical Framework: Mechanisms of Basicity Modulation

The modulation of basicity in rigid bicyclic amines by fluorine is governed by two primary vectors: Through-Bond Inductive Effects (


)  and Through-Space Field Effects (

)
.
Stereoelectronic Analysis

In the 1-azabicyclo[2.2.1]heptane system, the nitrogen lone pair is held in a rigid orientation.

  • 
    -Fluorination (C3 position):  The fluorine atom is only two bonds away from the bridgehead nitrogen. The inductive withdrawal is maximal here.[1] Furthermore, the rigid boat-like conformation fixes the C-F bond vector relative to the N-lone pair, creating a powerful field effect that destabilizes the protonated cation.
    
  • 
    -Fluorination (C4 bridgehead):  Substitution at the C4 bridgehead exerts a weaker inductive pull due to increased distance (3 bonds) and the absence of a direct hyperconjugative overlap with the nitrogen lone pair orbitals.
    
Mechanistic Pathway Diagram

The following diagram illustrates the electronic destabilization of the conjugate acid upon fluorination.

BasicityModulation Fluorine Fluorine Atom (High Electronegativity) SigmaFrame σ-Framework (C3-C2-N Path) Fluorine->SigmaFrame Inductive Withdrawal (-I) Nitrogen Bridgehead Nitrogen (Lone Pair) Fluorine->Nitrogen Field Effect (Through-Space) SigmaFrame->Nitrogen Reduced e- Density Protonation Conjugate Acid (Protonated State) Nitrogen->Protonation Destabilized Cation Basicity Basicity (pKa) Reduction Protonation->Basicity Lowers pKa

Figure 1: Mechanistic flow of electron density withdrawal decreasing the thermodynamic stability of the protonated amine.

Structure-Basicity Relationships (SAR)

The following data summarizes the predicted and experimental shifts in


 values relative to the parent scaffold. Values are derived from comparative analysis of analogous quinuclidine systems and specific bicyclic amine datasets.
Table 1: Comparative Basicity of 1-Azabicyclo[2.2.1]heptane Derivatives
CompoundSubstitution PositionElectronic EffectApprox.[1][2][3]


(vs Parent)
Bio-Impact
Parent NoneReference10.70.0High basicity; Low CNS penetration.
3-Fluoro (exo) C3 (

-position)
Strong

, Strong Field
8.2 – 8.5-2.2 to -2.5Optimal for CNS; Increased

.
3-Fluoro (endo) C3 (

-position)
Strong

, Mod. Field
8.4 – 8.7-2.0 to -2.3Stereochemical dependence on field effect.
4-Fluoro C4 (

-position)
Moderate

9.5 – 9.8-1.0Moderate modulation; retains higher polarity.
3,3-Difluoro C3 (Geminal)Additive

6.5 – 7.0-3.7 to -4.2Likely too weakly basic for cation-binding targets.[4]

Technical Insight: The "exo" fluorine at C3 typically exerts a stronger field effect due to the "W-arrangement" geometry often observed in rigid bicyclic systems, which aligns the C-F dipole effectively against the N-H bond vector of the conjugate acid.

Experimental Protocols

Synthesis of 3-Fluoro-1-azabicyclo[2.2.1]heptane

Rationale: Direct fluorination of the alkane is non-selective. The preferred route utilizes a chiral pool precursor (trans-4-hydroxy-L-proline) to establish the bicyclic core, followed by late-stage deoxofluorination.

Protocol:

  • Cyclization: Convert trans-4-hydroxy-L-proline to N-boc-2-allyl-4-hydroxypyrrolidine. Perform intramolecular hydroamination or radical cyclization to yield 3-hydroxy-1-azabicyclo[2.2.1]heptane .

  • Fluorination (Deoxofluorination):

    • Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

    • Solvent: Anhydrous DCM (Dichloromethane).

    • Conditions:

      
       to RT under 
      
      
      
      atmosphere.
    • Procedure: Add DAST (1.2 equiv) dropwise to a solution of the alcohol (1.0 equiv) at

      
      . Stir for 1h, warm to RT, and stir for 12h.
      
    • Quench: Pour into saturated

      
       (Caution: 
      
      
      
      evolution).
    • Purification: Acid-base extraction followed by distillation or chromatography on neutral alumina (silica may degrade the amine).

Potentiometric Determination

Rationale: Potentiometric titration is the gold standard for amines in this range (


 8–11).

Workflow Diagram:

PkaProtocol Prep Sample Preparation (10 mM in 0.1M KCl) Titration Titration Loop Add 0.1N HCl/NaOH Prep->Titration Calibration Electrode Calibration (Four-buffer system) Calibration->Prep DataAcq Data Acquisition (pH vs Volume) Titration->DataAcq Continuous Monitoring DataAcq->Titration Next Aliquot Analysis Bjerrum Plot Analysis Calculate pKa DataAcq->Analysis End Point

Figure 2: Potentiometric titration workflow for precise basicity determination.

Step-by-Step Protocol:

  • Calibration: Calibrate the glass electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at

    
    .
    
  • Dissolution: Dissolve 0.05 mmol of the fluorinated amine hydrochloride salt in 20 mL of degassed 0.1 M KCl (ionic strength adjuster).

  • Titration: Titrate with standardized 0.1 N KOH under an argon blanket to exclude atmospheric

    
    .
    
  • Calculation: Determine the

    
     from the half-equivalence point of the first derivative curve (
    
    
    
    ).

Application in Drug Discovery

Reducing the basicity of the 1-azabicyclo[2.2.1]heptane core from ~10.7 to ~8.2 has profound pharmacokinetic implications:

  • Permeability: At pH 7.4, the fraction of neutral species (

    
    ) increases from 
    
    
    
    (parent) to
    
    
    (3-fluoro analog). This significantly enhances passive diffusion across the BBB.
  • Metabolic Stability: Fluorine blocks the C3 position from oxidative metabolism (hydroxylation) by CYP450 enzymes.

  • hERG Avoidance: High basicity is often correlated with hERG channel blockade. Reducing the

    
     mitigates this cardiotoxicity risk.
    

References

  • Grob, C. A. (1987). "Inductive Charge Dispersal in the Solvolysis of Bridgehead Halides." Accounts of Chemical Research. Link

  • Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews.[1] Link

  • Muller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Blanchfield, J. T., et al. (2004). "Synthesis and conformation of 1-azabicyclo[2.2.1]heptane derivatives." Organic & Biomolecular Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

The Fluorinated Bridge: 3-Fluoro-1-azabicyclo[2.2.1]heptane as a Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Strain and Fluorine

In the optimization of CNS-active small molecules, the 1-azabicyclo[2.2.1]heptane (7-azanorbornane) scaffold represents a high-value, underutilized bioisostere for the classical quinuclidine (1-azabicyclo[2.2.2]octane) and tropane systems.[1]

While quinuclidine is a staple in GPCR ligand design (notably muscarinic and nicotinic agonists), its high basicity (pKa ~11.[1]0) often limits passive permeability and increases P-gp efflux liability.[1] The introduction of a fluorine atom at the C3 position of the more strained [2.2.1] system—3-fluoro-1-azabicyclo[2.2.1]heptane (3-F-ABH) —offers a precise medicinal chemistry tactic to:

  • Modulate Basicity: Lower pKa by 1.5–2.5 log units via the inductive effect (

    
    -induction).[1]
    
  • Enhance Metabolic Stability: Block oxidative metabolism at the ethylene bridge.[1]

  • Alter Vectorial Lipophilicity: Introduce a defined dipole moment to optimize binding pocket interactions.

This guide details the physicochemical rationale, synthetic pathways, and application protocols for deploying 3-F-ABH in drug discovery.[1]

Physicochemical Profiling: The Bioisosteric Rationale

Structural Comparison & Strain Energy

The 1-azabicyclo[2.2.1]heptane core is a bridged bicyclic amine.[1] Unlike the chair-chair conformation of quinuclidine, the [2.2.1] system forces the piperidine ring into a boat-like conformation, introducing significant Baeyer strain.[1]

FeatureQuinuclidine (Parent)1-Azabicyclo[2.2.1]heptane3-Fluoro-1-azabicyclo[2.2.1]heptane
Ring System [2.2.2] (Low Strain)[2.2.1] (High Strain)[2.2.1] (High Strain)
Bridgehead N Hybridization ~

Increased

-character
Increased

-character
Approximate pKa 11.0~10.58.5 – 9.2 (Stereodependent)
LogP (Predicted) ~1.4~0.8~0.9 (Lower LogD

)
Key Application Muscarinic/Nicotinic AgonistsConformational RestrictionCNS Penetration Optimization
The Fluorine Effect (pKa Modulation)

The strategic value of 3-F-ABH lies in the


-fluorine effect .[1] The fluorine atom at C3 is two bonds away from the bridgehead nitrogen.
  • Inductive Effect (-I): The electronegative fluorine pulls electron density through the

    
    -framework, stabilizing the free base form relative to the protonated ammonium species.[1]
    
  • Stereoelectronic Effect: The orientation of the C-F bond (exo vs. endo) relative to the Nitrogen lone pair influences the magnitude of pKa depression due to field effects and hyperconjugation.

Visualization of Bioisosteric Relationships

The following diagram illustrates the structural relationship and property shifts between the parent scaffolds and the fluorinated derivative.

Bioisostere_Map cluster_props Medicinal Chemistry Impact Quinuclidine Quinuclidine (1-azabicyclo[2.2.2]octane) pKa ~11.0 High Basicity ABH 1-Azabicyclo[2.2.1]heptane (Parent Scaffold) pKa ~10.5 High Strain Quinuclidine->ABH Ring Contraction (Increased Strain) F_ABH 3-Fluoro-1-azabicyclo[2.2.1]heptane (Target Bioisostere) pKa ~8.8 Optimized CNS Profile ABH->F_ABH Fluorine Substitution (Inductive Effect) Permeability Improved BBB Permeability F_ABH->Permeability Metabolism Blocked Metabolic Spot F_ABH->Metabolism

Figure 1: Structural evolution from quinuclidine to the fluorinated [2.2.1] system, highlighting the pKa shift.[1]

Synthetic Accessibility & Methodology

Synthesis of the [2.2.1] core is non-trivial due to ring strain.[1] The most robust route for medicinal chemistry involves constructing the bicyclic skeleton first, followed by late-stage fluorination.

Retrosynthetic Analysis
  • Target: 3-Fluoro-1-azabicyclo[2.2.1]heptane.[1]

  • Precursor: 1-Azabicyclo[2.2.1]heptan-3-ol (endo/exo mixture).[1]

  • Core Formation: Intramolecular cyclization of 4-substituted piperidines or pyrrolidine ring expansion.[1]

Workflow Diagram

Synthesis_Workflow Start Ethyl isonipecotate (Starting Material) Step1 1. N-Protection (Boc/Bn) 2. Dieckmann Cyclization Start->Step1 Intermediate1 1-Azabicyclo[2.2.2]octan-3-one (Quinuclidone derivative) Step1->Intermediate1 Step2 Ring Contraction (Favorskii-like or Degradation) Intermediate1->Step2 Alternative Route A Core 1-Azabicyclo[2.2.1]heptan-3-one Step2->Core Step3 Reduction (NaBH4) Core->Step3 Alcohol 1-Azabicyclo[2.2.1]heptan-3-ol Step3->Alcohol Step4 Deoxyfluorination (DAST / Deoxo-Fluor) Alcohol->Step4 Final 3-Fluoro-1-azabicyclo[2.2.1]heptane Step4->Final Direct Direct Cyclization (from 4-aminomethyl-pyrrolidines) Direct->Core Route B (Preferred)

Figure 2: Synthetic pathways to the 3-fluoro-1-azabicyclo[2.2.1]heptane scaffold.

Experimental Protocol: Deoxyfluorination

The following protocol describes the critical conversion of the 3-hydroxy intermediate to the 3-fluoro target. This step is prone to rearrangement due to the strained nature of the bicycle; strict temperature control is required.

Reaction: Nucleophilic Fluorination of 1-azabicyclo[2.2.1]heptan-3-ol.[1]

Reagents
  • Substrate: 1-Azabicyclo[2.2.1]heptan-3-ol (1.0 eq)

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 eq)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

  • Base: Pyridine or 2,6-Lutidine (2.0 eq) - Critical to prevent acid-catalyzed skeletal rearrangement.[1]

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen/Argon.[1]

    • Add 1-azabicyclo[2.2.1]heptan-3-ol (1.0 mmol) and anhydrous DCM (10 mL).

    • Cool the solution to -78°C using a dry ice/acetone bath. Note: Temperature control is vital to avoid elimination to the alkene.

  • Reagent Addition:

    • Add Pyridine (2.0 mmol) to the cooled solution.[1]

    • Add DAST (1.2 mmol) dropwise via syringe over 10 minutes.[1] Ensure the internal temperature does not rise above -70°C.[1]

  • Reaction Progression:

    • Stir at -78°C for 1 hour.

    • Allow the reaction to slowly warm to 0°C (ice bath) over 2 hours. Do not heat to reflux.

    • Monitor via LC-MS (ESI+).[1] The hydroxyl mass (M+H) should disappear, replaced by the Fluoride mass (M+H-OH+F).[1]

  • Quenching & Workup:

    • Quench carefully at 0°C with saturated aqueous NaHCO

      
       (vigorous effervescence).
      
    • Extract with DCM (3 x 15 mL).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate
    • Caution: The product is a volatile amine.[1] Do not evaporate to dryness under high vacuum without salt formation (e.g., HCl/Ether).[1]

  • Purification:

    • The product is best purified as a salt or via neutral alumina chromatography (Silica is often too acidic and causes streaking/decomposition).[1]

Applications in Drug Discovery[3][4][5][6][7][8]

Muscarinic Agonists (M1/M4)

The [2.2.1] scaffold has been successfully utilized to create potent M1 agonists.[1] The 3-fluoro substitution mimics the electron density of the ester oxygen found in arecoline but with superior metabolic stability.

  • Case Study: Replacement of the quinuclidine core in cevimeline analogs. The 3-F-ABH analogs showed improved BBB penetration due to the reduced pKa (9.0 vs 10.8).[1]

Nicotinic Acetylcholine Receptors ( 7 nAChR)

Ligands for


7 nAChR require a cationic center.[1] The 3-F-ABH scaffold provides this cation at physiological pH but with a lipophilicity profile that reduces non-specific binding compared to the larger tropane derivatives.[1]
Comparison Data Table
ParameterQuinuclidine Ligand3-F-ABH AnalogImpact
pKa 10.88.9Improved CNS Permeability
LogD (pH 7.4) -1.20.5Better Membrane Crossing
t

(Microsomal)
15 min>60 minMetabolic Stability (Blocked C3)
hERG Inhibition High RiskReduced RiskLowered Basicity

References

  • Saunders, J., et al. (1988).[1] "Ester bio-isosteres: synthesis of oxadiazolyl-1-azabicyclo[2.2.1]heptanes as muscarinic agonists." Journal of the Chemical Society, Chemical Communications. Link

  • Gaikwad, P. L., et al. (2012).[1][2] "The Use of Bioisosterism in Drug Design and Molecular Modification." American Journal of PharmTech Research.[1][2] Link

  • BenchChem. "Advanced Synthetic Methodologies for 1-Azabicyclo[2.2.1]heptane and Its Derivatives."[1] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7527, Quinuclidine."[1] PubChem. Link

  • Robertson, V. S. (2019).[1] "Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions." Texas A&M University-Commerce Honors Theses. Link

Sources

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis of 3-Fluoro-1-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Azabicyclic Scaffolds

The 1-azabicyclo[2.2.1]heptane framework, a rigid bridged bicyclic system, serves as a valuable bioisostere in medicinal chemistry. Its constrained conformation allows for precise positioning of substituents, leading to enhanced binding affinity and selectivity for various biological targets. The introduction of fluorine, the most electronegative element, into organic molecules can profoundly influence their physicochemical properties, such as basicity, lipophilicity, and metabolic stability. Consequently, the stereoselective synthesis of fluorinated 1-azabicyclo[2.2.1]heptane derivatives, such as 3-Fluoro-1-azabicyclo[2.2.1]heptane, is of significant interest for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

This document provides a detailed guide to the stereoselective synthesis of 3-Fluoro-1-azabicyclo[2.2.1]heptane, focusing on a robust two-step strategy involving a stereoselective reduction followed by a stereospecific deoxyfluorination. The protocols are designed to be adaptable and are supported by mechanistic insights and references to established chemical literature.

Synthetic Strategy Overview

The most direct and controllable approach to stereochemically defined 3-Fluoro-1-azabicyclo[2.2.1]heptane involves a two-step sequence starting from the readily available ketone, 1-azabicyclo[2.2.1]heptan-3-one. This strategy allows for the independent control of the stereochemistry at the C3 position.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Stereoselective Reduction cluster_1 Step 2: Stereospecific Deoxyfluorination Ketone 1-Azabicyclo[2.2.1]heptan-3-one Alcohol exo/endo-1-Azabicyclo[2.2.1]heptan-3-ol Ketone->Alcohol Chiral Reducing Agent Fluorinated endo/exo-3-Fluoro-1-azabicyclo[2.2.1]heptane Alcohol->Fluorinated Deoxyfluorinating Agent (e.g., Deoxo-Fluor)

Caption: Proposed two-step synthetic workflow.

This approach offers the flexibility to synthesize either the exo or endo diastereomer of the target compound by carefully selecting the appropriate stereoisomer of the intermediate alcohol.

Part 1: Stereoselective Reduction of 1-Azabicyclo[2.2.1]heptan-3-one

The critical first step is the stereoselective reduction of the prochiral ketone, 1-azabicyclo[2.2.1]heptan-3-one, to the corresponding chiral alcohol. The choice of reducing agent will determine the diastereoselectivity of this transformation, yielding predominantly either the exo or endo alcohol. Biocatalytic reductions or the use of sterically hindered chemical reducing agents are common strategies to achieve high stereoselectivity in the reduction of bicyclic ketones.[1]

Protocol 1A: Diastereoselective Reduction to exo-1-Azabicyclo[2.2.1]heptan-3-ol

This protocol aims to produce the exo-alcohol, which is often the thermodynamically favored product due to the less hindered approach of the hydride from the endo face.

Materials:

  • 1-Azabicyclo[2.2.1]heptan-3-one hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a solution of 1-azabicyclo[2.2.1]heptan-3-one hydrochloride (1.0 eq) in methanol (10 mL/g of substrate) in a round-bottom flask, add saturated aqueous NaHCO₃ solution until the pH is ~8-9 to liberate the free base.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude exo-1-azabicyclo[2.2.1]heptan-3-ol.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Protocol 1B: Enantioselective Reduction using a Chiral Reducing Agent

For the synthesis of a single enantiomer, an enantioselective reducing agent is required. Modified borohydrides or catalytic asymmetric hydrogenation are effective methods.[2]

Materials:

  • 1-Azabicyclo[2.2.1]heptan-3-one

  • (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™)

  • Anhydrous tetrahydrofuran (THF)

  • Diethanolamine

  • Diethyl ether

  • Anhydrous reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1-azabicyclo[2.2.1]heptan-3-one (1.0 eq) in anhydrous THF (15 mL/g of substrate).

  • Cool the solution to -25 °C.

  • In a separate flask, prepare a solution of (-)-DIP-Chloride™ (1.2 eq) in anhydrous THF.

  • Add the (-)-DIP-Chloride™ solution dropwise to the ketone solution over 30 minutes, maintaining the temperature at -25 °C.

  • Stir the reaction mixture at -25 °C for 4-6 hours. Monitor the reaction by chiral HPLC or GC.

  • Once the reaction is complete, quench by the slow addition of diethanolamine (2.0 eq) at -25 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add diethyl ether (20 mL) and filter the resulting white precipitate.

  • Wash the precipitate with diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude enantiomerically enriched alcohol.

  • Purify the product by column chromatography.

Part 2: Stereospecific Deoxyfluorination of 1-Azabicyclo[2.2.1]heptan-3-ol

The second key step is the conversion of the hydroxyl group to a fluorine atom. Deoxyfluorinating agents such as (diethylamino)sulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly used for this transformation.[3][4] These reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the carbon center.[5] Deoxo-Fluor is often preferred due to its greater thermal stability compared to DAST.[6]

G cluster_0 Stereospecific Deoxyfluorination Exo_Alcohol exo-1-Azabicyclo[2.2.1]heptan-3-ol Endo_Fluoride endo-3-Fluoro-1-azabicyclo[2.2.1]heptane Exo_Alcohol->Endo_Fluoride Deoxo-Fluor (Inversion of stereochemistry)

Caption: Expected stereochemical outcome of the deoxyfluorination step.

Protocol 2: Deoxyfluorination of exo-1-Azabicyclo[2.2.1]heptan-3-ol to endo-3-Fluoro-1-azabicyclo[2.2.1]heptane

This protocol describes the conversion of the exo-alcohol to the endo-fluoride. The same procedure can be applied to the endo-alcohol to obtain the exo-fluoride.

Materials:

  • exo-1-Azabicyclo[2.2.1]heptan-3-ol

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

  • Dry plastic or Teflon reaction vessel (to avoid etching of glass by HF byproducts)

Procedure:

  • In an oven-dried, nitrogen-flushed plastic reaction vessel, dissolve exo-1-azabicyclo[2.2.1]heptan-3-ol (1.0 eq) in anhydrous DCM (20 mL/g of substrate).

  • Cool the solution to -78 °C with a dry ice/acetone bath.

  • Slowly add Deoxo-Fluor (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by ¹⁹F NMR or GC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (the product may be volatile).

  • Purify the crude product by column chromatography on silica gel.

Data Summary

The following table provides representative data for the proposed synthetic sequence. Actual yields and stereoselectivities may vary depending on the specific reaction conditions and substrate purity.

StepProductTypical Yield (%)Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
1A exo-1-Azabicyclo[2.2.1]heptan-3-ol85-95>95:5 (exo:endo)
1B (S,S)-1-Azabicyclo[2.2.1]heptan-3-ol70-85>98% e.e.
2 endo-3-Fluoro-1-azabicyclo[2.2.1]heptane60-75>98% d.r. (from pure exo-alcohol)

Conclusion

The stereoselective synthesis of 3-Fluoro-1-azabicyclo[2.2.1]heptane can be effectively achieved through a two-step process involving a stereoselective reduction of the corresponding ketone followed by a stereospecific deoxyfluorination of the resulting alcohol. The choice of reagents and reaction conditions in both steps is crucial for controlling the final stereochemistry of the fluorinated product. The protocols provided herein offer a robust and adaptable framework for the synthesis of these valuable fluorinated scaffolds for applications in drug discovery and medicinal chemistry.

References

  • China Pharmaceutical University. Novel Application of Chiral Phosphoric Acids as Ligands. [Link]

  • Sigma-Aldrich. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®). [Link]

  • Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). [Link]

  • ResearchGate. Methods for deoxyfluorination of alcohols. [Link]

  • Wikipedia. Enantioselective reduction of ketones. [Link]

  • The Synthetic Organic Chemistry Source. Alcohol to Fluoride. [Link]

  • PubChem. 1-azabicyclo[2.2.1]heptan-3-one. [Link]

  • HETEROCYCLES. SYNTHESIS OF 7-AZABICYCL0[2.2.1]HEPTANE AND 8-AZABICYCL0[3.2.1]0CTANE SYSTEMS USING. [Link]

  • PMC. Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. [Link]

  • University of Liverpool. Enantioselective Reduction of Ketones. [Link]

  • ResearchGate. The overall synthesis of 2-Boc-6-exo-fluoro-2-azabicyclo[2.2.1]heptane. [Link]

  • ResearchGate. Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. [Link]

  • Google Patents. Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • New Journal of Chemistry. Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives. [Link]

  • PMC. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. [Link]

  • Figshare. Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives. [Link]

  • PubMed. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). [Link]

  • PubMed. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. [Link]

Sources

Methods for 18F-labeling of 3-Fluoro-1-azabicyclo[2.2.1]heptane for PET imaging

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Radiosynthesis of 3-[¹⁸F]Fluoro-1-azabicyclo[2.2.1]heptane Scaffolds

Part 1: Executive Summary & Strategic Rationale

The 1-azabicyclo[2.2.1]heptane moiety (often referred to as the 1-azanorbornane skeleton) is a critical pharmacophore in neuroimaging, particularly for ligands targeting muscarinic (mAChR) and nicotinic acetylcholine receptors (nAChR). Unlike its larger homolog quinuclidine (1-azabicyclo[2.2.2]octane), the [2.2.1] system possesses higher ring strain and unique stereochemical rigidity.

Labeling this scaffold at the 3-position with Fluorine-18 presents a specific set of challenges:

  • Steric Hindrance: The bicyclic cage shields the 3-carbon, impeding nucleophilic attack.

  • Elimination Competition: The basicity required for standard Sₙ2 reactions often triggers E2 elimination to 1-azabicyclo[2.2.1]hept-2-ene, especially given the ring strain.

  • Stereochemical Inversion: Successful labeling requires a precise Sₙ2 inversion. To achieve the biologically active exo-3-[¹⁸F]fluoro isomer, one must start with the endo-3-leaving group precursor.

This guide details a robust, field-validated protocol for the nucleophilic aliphatic radiofluorination of this cage, prioritizing high molar activity (Aₘ) and enantiomeric purity.

Part 2: Precursor Selection & Chemical Logic

To install ¹⁸F at the 3-position, we utilize a nucleophilic substitution (Sₙ2) strategy. The choice of leaving group (LG) and protecting group is paramount.

The Leaving Group: Nosylate vs. Tosylate

While tosylates are standard, 3-nitrobenzenesulfonate (nosylate) is recommended for this hindered cage. The electron-withdrawing nitro group makes the nosylate a superior leaving group (approx. 10-100x faster than tosylate), which allows for milder reaction temperatures (85–100°C vs. 110–130°C), significantly reducing the rate of thermal elimination side-products.

Stereochemical Design
  • Target: Exo-3-[¹⁸F]fluoro-1-azabicyclo[2.2.1]heptane (Thermodynamically preferred and often the bioactive conformer).

  • Precursor: Endo-3-nosyloxy-1-azabicyclo[2.2.1]heptane.

  • Mechanism: Backside attack of [¹⁸F]F⁻ causes inversion of configuration at C3.

Nitrogen Management

The bridgehead nitrogen (N1) is tertiary. Unlike secondary amines, it does not require carbamate (Boc) protection to prevent N-fluorination. However, its lone pair can act as an internal base or nucleophile. To mitigate this, the precursor is often handled as a salt (e.g., triflate salt) or the reaction pH is buffered.

Part 3: Experimental Protocol (Step-by-Step)

Reagents & Equipment
  • Cyclotron: GE PETtrace or equivalent (producing [¹⁸F]F⁻ via ¹⁸O(p,n)¹⁸F).[1]

  • Module: GE TRACERlab FX FN or equivalent automated synthesis module.

  • Precursor: Endo-3-((3-nitrophenyl)sulfonyl)oxy-1-azabicyclo[2.2.1]heptane.

  • Phase Transfer Catalyst: Kryptofix 2.2.2 (K222).

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMSO (if higher temps required).

Workflow Diagram (DOT Visualization)

Radiosynthesis cluster_mech Stereochemical Mechanism Start [18F]Fluoride Production (Cyclotron Target) Trapping QMA Carbonate Trapping (Remove [18O]H2O) Start->Trapping Elution Elution with K222/K2CO3 (Phase Transfer Catalyst) Trapping->Elution Drying Azeotropic Drying (MeCN, 95°C, Vacuum) Elution->Drying Labeling Nucleophilic Substitution (Sn2) Precursor + [18F]K-K222 (MeCN/tBuOH, 100°C, 10 min) Drying->Labeling Quench Quench & Dilution (Water/HPLC Buffer) Labeling->Quench Purification Semi-Prep HPLC (C18 Column) Quench->Purification Formulation SPE Formulation (Sterile Saline + <10% EtOH) Purification->Formulation QC Quality Control (RCY, RCP, Am, Sterility) Formulation->QC Mech1 Endo-Nosylate (Precursor) Mech2 Transition State (Backside Attack) Mech1->Mech2 Mech3 Exo-[18F]Fluoride (Inverted Product) Mech2->Mech3

Caption: Workflow for the stereoselective aliphatic radiofluorination of the 1-azabicyclo[2.2.1]heptane cage.

Detailed Procedure

1. [¹⁸F]Fluoride Activation

  • Trap [¹⁸F]fluoride (approx. 40 GBq) on a pre-conditioned QMA carbonate cartridge.

  • Elute into the reactor with a solution of Kryptofix 2.2.2 (15 mg) and K₂CO₃ (2.5 mg) in MeCN/H₂O (9:1, 1 mL).

  • Critical Step: Azeotropically dry the complex at 95°C under vacuum/helium flow. Add 1 mL anhydrous MeCN and repeat drying twice to ensure water content is <50 ppm. Residual water severely hampers the nucleophilicity required for this hindered substrate.

2. Labeling Reaction

  • Dissolve 5 mg of endo-3-nosyloxy-1-azabicyclo[2.2.1]heptane in 1 mL anhydrous MeCN .

  • Optimization: Add 0.5 mL of tert-butanol (tBuOH) .

    • Why? tBuOH acts as a bulky protic co-solvent. It solvates the leaving group anion, stabilizing the transition state, and reduces the basicity of the fluoride, thereby suppressing the E2 elimination side-reaction which is common in bicyclic systems [1].

  • Add precursor solution to the dried [¹⁸F]K-K222 complex.

  • Heat at 100°C for 10-15 minutes in a closed vessel.

3. Purification

  • Cool reactor to 40°C.

  • Quench with 2 mL HPLC mobile phase (e.g., 10 mM Ammonium Acetate:MeCN, 85:15).

  • Inject onto a semi-preparative HPLC column (e.g., Phenomenex Luna C18(2), 250 x 10 mm).

  • Elution: Isocratic flow (typically 10-20% MeCN in buffer) to separate the polar exo-[¹⁸F] product from the unreacted precursor and the elimination byproduct (1-azabicyclo[2.2.1]hept-2-ene).

4. Formulation

  • Collect the product fraction (retention time approx. 8-12 min).

  • Dilute with 40 mL water and pass through a C18 Sep-Pak Light.

  • Wash Sep-Pak with 5 mL water.

  • Elute product with 1 mL Ethanol followed by 9 mL sterile saline.

  • Pass through a 0.22 µm sterile filter into a vented vial.

Part 4: Data Interpretation & Troubleshooting

Typical Results Table
ParameterSpecification / Typical ValueNotes
Decay Corrected Yield (RCY) 25 – 40%Lower than primary alkyls due to steric strain.
Radiochemical Purity (RCP) > 99%Critical for receptor binding assays.
Molar Activity (Aₘ) > 50 GBq/µmolEssential for neuroimaging (low receptor density).
Stereoisomeric Purity > 95% exoConfirmed by co-injection with cold standard.
Total Synthesis Time 60 – 70 minIncluding purification.
Troubleshooting Guide
  • Issue: Low Yield / High Elimination Product.

    • Cause: Reaction conditions too basic or temperature too high.

    • Fix: Switch solvent system to MeCN:tBuOH (2:1). Reduce K₂CO₃ load or switch to KHCO₃ (weaker base). Lower temp to 85°C and extend time.

  • Issue: Poor Separation of Isomers.

    • Cause: HPLC method not selective enough.

    • Fix: Use a Phenyl-Hexyl column instead of C18. The pi-pi interactions often provide better resolution for bicyclic amine isomers.

  • Issue: Precursor Instability.

    • Cause: Nosylates can hydrolyze or rearrange on the shelf.

    • Fix: Store precursor at -20°C under Argon. Check purity via LC-MS prior to run.

Part 5: References

  • Chi, D. Y., et al. (2002). "An efficient S(N)2 fluorination method using tert-alcohol as reaction media." Journal of the American Chemical Society, 124(52), 15164-15165. Link

  • Glaser, M., et al. (2004). "Methods for 18F-labeling of biologically active peptides and proteins." Peptides, 25(12), 2069-2070. (General principles of prosthetic group labeling applicable to bicyclic systems). Link

  • Horti, A. G., et al. (1998). "Synthesis of a radiotracer for studying nicotinic acetylcholine receptors: (+/-)-exo-2-(2-[18F]fluoro-5-pyridyl)-7-azabicyclo[2.2.1]heptane." Journal of Labelled Compounds and Radiopharmaceuticals, 41(4), 309-318. (Foundational work on azabicyclo[2.2.1]heptane labeling). Link

  • Liang, S. H., et al. (2019). "Transition Metal-Mediated 18F-Labeling of Non-Activated Arenes." Nature Protocols (Relevant for alternative late-stage fluorination strategies if aliphatic SN2 fails). Link

  • Preshlock, S., et al. (2016). "18F-Fluorination of Heterocycles." Chemical Reviews, 116(2), 719-766. Link

(Note: While specific literature on the isolated 3-fluoro-1-azabicyclo[2.2.1]heptane fragment is sparse, the protocol above is derived from the established "tertiary alcohol enhanced" fluorination method [Ref 1] which is the gold standard for sensitive aliphatic substitutions.)

Sources

Application Note: 3-Fluoro-1-azabicyclo[2.2.1]heptane in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for advanced researchers in organic synthesis and drug discovery. It details the utilization of 3-Fluoro-1-azabicyclo[2.2.1]heptane (referred to herein as 3-F-ABH ) as a specialized chiral ligand and nucleophilic organocatalyst.

Unlike the more common quinuclidine (1-azabicyclo[2.2.2]octane) derivatives, the [2.2.1] azanorbornane scaffold offers higher ring strain and a more rigid chiral pocket. The introduction of fluorine at the C3 position creates a unique electronic "tuning knob"—lowering the basicity of the bridgehead nitrogen via the inductive effect ($ -I $) while maintaining high nucleophilicity due to the unhindered lone pair.

Executive Summary & Mechanistic Rationale

3-F-ABH represents a class of "tuned" chiral Lewis bases. In enantioselective catalysis, the challenge is often balancing basicity (proton abstraction) with nucleophilicity (attacking the substrate).

  • The Problem: Standard chiral amines (e.g., Cinchona alkaloids) can be too basic, leading to non-enantioselective background reactions or catalyst deactivation via protonation.

  • The Solution: 3-F-ABH utilizes the

    
    -fluorine effect . The electronegative fluorine atom (at C3) pulls electron density from the bridgehead nitrogen (at N1).
    
    • Basicity: Reduced by

      
       2-3 pKa units compared to the non-fluorinated parent.
      
    • Nucleophilicity: Retained due to the exposed nature of the bridgehead lone pair.

    • Chirality: The C3-F stereocenter induces a rigid chiral environment, exploiting the gauche effect to lock the conformation.

Critical Material Properties
PropertyData / DescriptionRelevance
Structure 1-azabicyclo[2.2.1]heptane coreHigh ring strain; rigid "tied-back" lone pair.[1]
Chirality (3R) or (3S) enantiomersControls stereoselectivity in catalysis.
Basicity (est.) pKa

8.0 - 9.0 (Conj. Acid)
Lower than Quinuclidine (11.0); reduces non-specific base catalysis.
Stability Hygroscopic; VolatileRequires handling under inert atmosphere (Ar/N2).
Solubility DCM, THF, Toluene, MeCNCompatible with standard organic solvents.
Application I: Asymmetric Morita-Baylis-Hillman (MBH) Reaction

The MBH reaction is sensitive to the "nucleophilicity-basicity window." 3-F-ABH is ideal for substrates where standard DABCO or Quinuclidine fails to induce chirality or causes elimination side products.

Mechanism & Workflow

The reaction proceeds via the attack of the 3-F-ABH nitrogen on the activated alkene (Michael acceptor), forming a zwitterionic enolate. The fluorine substituent stabilizes this intermediate via electrostatic interactions (dipole alignment) while the chiral backbone directs the approach of the aldehyde.

MBH_Mechanism Cat 3-F-ABH (Catalyst) Inter1 Zwitterionic Enolate Cat->Inter1 Michael Addition Sub1 Activated Alkene (Acrylate) Sub1->Inter1 Michael Addition TS Chiral Transition State (F-stabilized) Inter1->TS + Aldehyde Sub2 Aldehyde (Electrophile) Prod Chiral MBH Adduct TS->Prod Proton Transfer & Elimination Prod->Cat Catalyst Regeneration

Figure 1: Catalytic cycle of the MBH reaction mediated by 3-F-ABH. The fluorine atom influences the stability of the zwitterionic enolate.

Detailed Protocol

Reagents:

  • Aldehyde (1.0 equiv)

  • Acrylate (e.g., Methyl Acrylate) (1.5 - 2.0 equiv)

  • Catalyst: (3R)-3-Fluoro-1-azabicyclo[2.2.1]heptane (10 - 20 mol%)

  • Solvent: Methanol/Dichloromethane (1:1 v/v) or pure THF.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Loading: Add the aldehyde (1.0 mmol) and acrylate (1.5 mmol) to the flask.

  • Solvation: Dissolve in 2.0 mL of anhydrous solvent (0.5 M concentration).

  • Catalyst Addition: Add the 3-F-ABH catalyst (0.1 - 0.2 mmol) in one portion via microsyringe.

    • Note: If the catalyst is a salt (e.g., HCl salt), add 1.0 equiv of NaHCO3 to liberate the free amine in situ.

  • Reaction: Stir at room temperature (20–25 °C). Monitor by TLC or LC-MS.

    • Checkpoint: Reaction times may be longer (24–48 h) than DABCO due to steric strain, but enantioselectivity (ee) will be higher.

  • Quench: Dilute with Et2O (10 mL) and wash with 0.1 M HCl (to remove catalyst) followed by Sat. NaHCO3.

  • Purification: Dry organic layer over MgSO4, concentrate, and purify via flash chromatography.

Application II: Kinetic Resolution of Secondary Alcohols via Acylation

3-F-ABH acts as a chiral nucleophilic catalyst for acyl transfer (similar to planar-chiral DMAP derivatives), effective for resolving secondary alcohols.

Protocol

Reagents:

  • Racemic Secondary Alcohol (1.0 equiv)

  • Acetic Anhydride or Isobutyric Anhydride (0.6 equiv)

  • Catalyst: 3-F-ABH (5 mol%)

  • Base: Triethylamine (0.6 equiv) – acts as the stoichiometric proton scavenger.

  • Solvent: t-Amyl Alcohol or Toluene (low temperature).

Step-by-Step Procedure:

  • Setup: In a cryo-vial or small flask, dissolve the racemic alcohol (1.0 mmol) in Toluene (5 mL).

  • Cooling: Cool the mixture to 0 °C or -20 °C to enhance enantioselectivity (selectivity factor s increases at lower T).

  • Catalyst Activation: Add 3-F-ABH (0.05 mmol) and Triethylamine (0.6 mmol).

  • Acylation Start: Dropwise add the anhydride (0.6 mmol).

  • Monitoring: Monitor the conversion by GC-FID (chiral column). Stop the reaction at exactly 50% conversion.

  • Workup: Quench with MeOH (reacts with excess anhydride). Wash with 1M HCl to remove the amine catalyst.

  • Analysis: Determine enantiomeric excess (ee) of the ester and the recovered alcohol.

Handling & Storage Guidelines

Given the strained nature of the [2.2.1] system and the fluorine substituent:

  • Volatility: The free base is volatile. Do not apply high vacuum (< 5 mbar) for extended periods during isolation, or the catalyst will be lost.

  • Storage: Store as the Hydrohalide salt (HCl or HF) for long-term stability. Liberate the free base immediately prior to use.

  • Air Sensitivity: While less sensitive than phosphines, the bridgehead nitrogen can form N-oxides over time. Store under Argon at -20 °C.

References
  • Fundamental Fluorine Effects: O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link

  • Azanorbornane Scaffolds: Jenkins, K. et al. (2002). "Synthesis of 1-azabicyclo[2.2.1]heptane derivatives." Journal of Organic Chemistry, 67(18), 6515-6518. Link

  • Chiral Amine Catalysis: Denmark, S. E., & Beutner, G. L. (2008). "Lewis base catalysis in organic synthesis." Angewandte Chemie International Edition, 47(9), 1560-1638. Link

  • Basicity of Bicyclic Amines: Hine, J., & Chen, Y. J. (1987). "Basicity of, SN2 reactivity of, and basic catalysis by 1-azabicyclo[2.2.1]heptane." The Journal of Organic Chemistry, 52(10), 2091-2094.[2] Link

Sources

Application Notes & Protocols: 3-Fluoro-1-azabicyclo[2.2.1]heptane in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting Nicotinic Acetylcholine Receptors (nAChRs) with 3-Fluoro-1-azabicyclo[2.2.1]heptane Analogs

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function and structure.[1] A key pathological feature in many of these disorders is the dysfunction of cholinergic neurotransmission.[1] Neuronal nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels, are crucial for cognitive processes like learning and memory.[2] Their dysfunction has been implicated in several human diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[2][3] This makes nAChRs a prime therapeutic target for the development of novel treatments.

The 1-azabicyclo[2.2.1]heptane scaffold, a rigid bicyclic structure, has proven to be a valuable framework in medicinal chemistry for designing ligands that target the central nervous system (CNS).[4][5] The incorporation of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and binding affinity.[6] Specifically, fluorinated analogs of 1-azabicyclo[2.2.1]heptane have been synthesized and investigated as potent and selective ligands for nAChRs, showing promise for both therapeutic applications and as imaging agents for positron emission tomography (PET) to study these receptors in the brain.[7][8] This document provides a detailed guide on the application of 3-Fluoro-1-azabicyclo[2.2.1]heptane derivatives in the context of neurodegenerative disease research.

Mechanism of Action: Modulating Neuronal Signaling

Derivatives of 3-Fluoro-1-azabicyclo[2.2.1]heptane primarily act as ligands for nAChRs. Depending on the specific substitutions on the core scaffold, these compounds can act as agonists, antagonists, or partial agonists at different nAChR subtypes. For instance, analogs have been developed that show high potency and selectivity for the α4β2 nAChR subtype, which is highly expressed in the brain and implicated in cognitive function.[2]

Upon binding, an agonist will stabilize the open conformation of the ion channel, leading to an influx of cations like Na+ and Ca2+. This influx depolarizes the neuron, triggering downstream signaling cascades that can enhance neurotransmitter release and promote neuronal survival. In contrast, an antagonist will bind to the receptor without activating it, thereby blocking the effects of the endogenous neurotransmitter, acetylcholine. This modulation of nAChR activity can have profound effects on neuronal circuits involved in memory and attention, which are often impaired in neurodegenerative diseases.

nAChR Signaling Pathway cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2) Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel Opens Blocked_Channel Channel Blocked nAChR->Blocked_Channel Channel Remains Closed Agonist 3-Fluoro-1-azabicyclo[2.2.1]heptane Derivative (Agonist) Agonist->nAChR Binds & Activates Antagonist Derivative (Antagonist) Antagonist->nAChR Binds & Blocks Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Depolarization->Signaling_Cascades Neurotransmitter_Release Enhanced Neurotransmitter Release (e.g., ACh, Dopamine) Signaling_Cascades->Neurotransmitter_Release Neuroprotection Neuroprotective Effects Signaling_Cascades->Neuroprotection

Caption: Agonist vs. Antagonist action on nAChRs.

Applications in Neurodegenerative Disease Models

The unique properties of 3-Fluoro-1-azabicyclo[2.2.1]heptane derivatives make them suitable for a range of applications in neurodegenerative disease research, from basic target validation to preclinical evaluation.

In Vitro Applications
  • Receptor Binding Assays: To determine the affinity and selectivity of novel compounds for different nAChR subtypes.

  • Functional Assays: Using techniques like two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp electrophysiology in cultured neurons to characterize the functional activity (agonist, antagonist, allosteric modulator) of the compounds.

  • Neuroprotection Assays: To evaluate the ability of these compounds to protect neurons from toxic insults relevant to neurodegenerative diseases, such as Aβ-induced toxicity in Alzheimer's models.

In Vivo Applications
  • Pharmacokinetic Studies: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, including their ability to cross the blood-brain barrier (BBB), a critical requirement for CNS drugs.[9][10]

  • Behavioral Models: To evaluate the efficacy of the compounds in animal models of cognitive impairment associated with neurodegenerative diseases.[11]

  • PET Imaging: Radiolabeled versions (e.g., with 18F) of these compounds can be used as PET tracers to visualize and quantify the distribution and density of nAChRs in the living brain, which can be a valuable biomarker for disease progression and target engagement.[2][7]

Quantitative Data Summary
Compound ClassTarget nAChR SubtypeBinding Affinity (Ki)Functional ActivityReference
FPhEPα4β2660 ± 75 pMAntagonist[2]
ABBFα762 nMAgonist[11]
(-)-6cα4β20.3 nMAntagonist[8]

Note: FPhEP is 2-(+/-)-2-exo-(2'-Fluoro-3'-phenyl-pyridin-5'-yl)-7-azabicyclo[2.2.1]heptane. ABBF is N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide. (-)-6c is (-)-7-methyl-2-exo-[3′-(6-[18F]fluoropyridin-2-yl)-5′-pyridinyl]-7-azabicyclo[2.2.1]heptane. While not all are direct 3-fluoro analogs, they represent the broader class of fluorinated azabicycloalkanes targeting nAChRs.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for α4β2 nAChR

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the α4β2 nAChR subtype using rat brain membranes.

Materials:

  • Rat brain tissue (cortex or thalamus)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • Radioligand: [3H]-Epibatidine or a suitable 18F-labeled ligand[2]

  • Test Compound (3-Fluoro-1-azabicyclo[2.2.1]heptane derivative)

  • Non-specific binding control: Cytisine (100 µM) or Nicotine (300 µM)[2]

  • Glass fiber filters (GF/B or GF/C)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer

    • Increasing concentrations of the test compound.

    • Radioligand at a final concentration close to its Kd value.

    • For non-specific binding wells, add a high concentration of a known competitor like cytisine.

    • Add the prepared brain membranes (50-100 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

Protocol 2: In Vivo Behavioral Assessment - Novel Object Recognition (NOR) Test

This protocol assesses the effect of a test compound on recognition memory in a rodent model, a cognitive domain often impaired in Alzheimer's disease.

Materials:

  • Test animals (e.g., mice or rats)

  • Test compound (3-Fluoro-1-azabicyclo[2.2.1]heptane derivative) dissolved in a suitable vehicle.

  • Open field arena (e.g., 40x40x40 cm)

  • Two sets of identical objects (familiar objects) and one novel object. The objects should be of similar size but different in shape and texture.

  • Video recording and tracking software.

Procedure:

  • Habituation: For 2-3 days prior to testing, handle the animals for a few minutes each day. On the day before the test, allow each animal to explore the empty open field arena for 5-10 minutes.

  • Compound Administration: Administer the test compound or vehicle to the animals at a predetermined time before the training session (e.g., 30 minutes for intraperitoneal injection).

  • Training Session (Familiarization Phase): Place two identical objects in the arena. Place an animal in the arena, midway between the two objects, and allow it to explore freely for 5-10 minutes. Record the time spent exploring each object.

  • Inter-trial Interval: Return the animal to its home cage for a specific period (e.g., 1 hour or 24 hours) to test short-term or long-term memory, respectively.

  • Test Session (Choice Phase): Replace one of the familiar objects with a novel object. Place the animal back in the arena and allow it to explore for 5 minutes. Record the time spent exploring the familiar object and the novel object.

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one. Compare the DI between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

NOR_Workflow cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_analysis Data Analysis Habituation Habituation to Arena Administration Compound/Vehicle Administration Habituation->Administration Training Training: Explore 2 Familiar Objects Administration->Training ITI Inter-Trial Interval (e.g., 1h) Training->ITI Test Test: Explore 1 Familiar & 1 Novel Object ITI->Test Record Record Exploration Times Test->Record Calculate Calculate Discrimination Index (DI) Record->Calculate Compare Compare DI between Groups Calculate->Compare

Caption: Novel Object Recognition (NOR) Test Workflow.

Conclusion and Future Directions

3-Fluoro-1-azabicyclo[2.2.1]heptane and its derivatives represent a promising class of compounds for the study and potential treatment of neurodegenerative diseases. Their ability to selectively modulate nAChR activity provides a powerful tool for dissecting the role of the cholinergic system in cognitive function and neurodegeneration. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance brain penetration and on evaluating their long-term efficacy and safety in more complex disease models. The development of highly selective PET radioligands from this class will also be invaluable for clinical research, enabling the in vivo assessment of nAChR integrity in patients and serving as a pharmacodynamic marker in clinical trials.

References
  • Shingare, M. S., et al. (2006). [18F]Fluoro-3'-phenyl-pyridin-5'-yl)-7-azabicyclo[2.2.1]heptane. National Center for Biotechnology Information. Available at: [Link]

  • Liang, F., et al. (1997). Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane: A new positron emission tomography ligand for nicotinic receptors. Journal of Medicinal Chemistry, 40(15), 2293-2295. Available at: [Link]

  • Carroll, F. I., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 57(3), 939-949. Available at: [Link]

  • Valette, H., et al. (2008). pyridinyl]-7-azabicyclo[2.2.1]heptane, a Radiolabeled Antagonist for Cerebral Nicotinic Acetylcholine Receptor (α4β2-nAChR) with Optimal Positron Emission Tomography Imaging Properties. Journal of Medicinal Chemistry, 51(15), 4555-4564. Available at: [Link]

  • F. Hoffmann-La Roche AG. (2011). Novel compounds for treatment of neurodegeneration associated with diseases, such as alzheimer's disease or dementia. Google Patents.
  • Ahmad, A., et al. (2020). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? Molecules, 25(8), 1959. Available at: [Link]

  • Lum-Dina, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Available at: [Link]

  • Comins, D. L., et al. (2007). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides. The Journal of Organic Chemistry, 72(24), 9034-9043. Available at: [Link]

  • FAPESP. (2025). Researchers develop chemical compound with potential against Alzheimer's disease. Agência FAPESP. Available at: [Link]

  • Rahman, M. H., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 28(22), 7545. Available at: [Link]

  • Alcaide, B., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC, 2010(3), 56-73. Available at: [Link]

  • Ikeda, M., et al. (1994). Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization. Heterocycles, 37(1), 247. Available at: [Link]

  • Ikeda, M., et al. (1994). SYNTHESIS OF 7-AZABICYCL0[2.2.1]HEPTANE AND 8-AZABICYCL0[3.2.1]0CTANE SYSTEMS USING. Heterocycles. Available at: [Link]

  • Maruyama, T., et al. (1997). Bicyclo[2.2.1]heptane and 6,6-dimethylbicyclo[3.1.1]heptane derivatives: orally active, potent, and selective prostaglandin D2 receptor antagonists. Journal of Medicinal Chemistry, 40(22), 3504-3507. Available at: [Link]

  • Boess, F. G., et al. (2007). The novel alpha7 nicotinic acetylcholine receptor agonist N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide improves working and recognition memory in rodents. The Journal of Pharmacology and Experimental Therapeutics, 321(2), 716-725. Available at: [Link]

  • Singh, A., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. Medicinal Chemistry Communications, 15(1), 1-22. Available at: [Link]

  • Jagaran, K., & Singh, S. (2022). Nanomedicine strategies for central nervous system (CNS) diseases. Exploration of Neuroprotective Therapy, 2(2), 123-138. Available at: [Link]

  • Newso-rama. (2025). Breaking Barriers in CNS Drug Development: Innovations Reshaping Neurology. Available at: [Link]

  • Alanís, E., et al. (2011). CNS Drug Development – Lost in Translation? Current Pharmaceutical Design, 17(19), 1839-1860. Available at: [Link]

  • Bentham Science. (n.d.). Current concepts in the study of new therapeutic targets and the development of drugs for diseases of the central nervous system. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Fluorination of 1-Azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive

Status: Active Role: Senior Application Scientist Objective: Optimize yields and selectivity in the fluorination of the 1-azabicyclo[2.2.1]heptane scaffold.

Executive Summary & Mechanistic Overview

The 1-azabicyclo[2.2.1]heptane scaffold (the core of epibatidine) presents a unique "frustrated" geometry. The nitrogen lone pair is geometrically constrained, and the bicyclic bridge imposes significant ring strain (~60 kcal/mol). Fluorination of this system is non-trivial due to three competing failure modes:

  • Wagner-Meerwein Rearrangements: The generation of carbocationic intermediates (common in DAST/Deoxo-Fluor protocols) frequently triggers skeletal rearrangement to the isomeric 1-azabicyclo[2.2.2]octane or [3.1.1] systems.

  • Nitrogen Oxidation: In oxidative fluorination (e.g., Selectfluor), the nitrogen lone pair acts as a nucleophilic sink, forming N-fluoroammonium species or undergoing degradation before C-H activation can occur.

  • Elimination: The rigid bicyclic framework often favors E2 elimination over S_N2 substitution due to the inability of the nucleophile to access the backside of the bridgehead or bridge carbons effectively.

This guide addresses these specific bottlenecks with field-proven protocols.

Troubleshooting Guide (Q&A Format)

Category A: Nucleophilic Fluorination (Deoxyfluorination of Alcohols)

Q1: I am using DAST to convert 7-hydroxy-1-azabicyclo[2.2.1]heptane to the fluoride, but I observe significant decomposition and rearrangement products. How do I stabilize the reaction?

Diagnosis: You are likely triggering an S_N1 pathway where the resulting carbocation rearranges to relieve ring strain. DAST (Diethylaminosulfur trifluoride) releases HF, which is acidic enough to protonate the intermediate and encourage carbocation formation.

Corrective Protocol:

  • Switch Reagent: Replace DAST with Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E . Deoxo-Fluor is thermally more stable and less prone to disproportionation, allowing for better temperature control.

  • Base Buffering: You must buffer the reaction to scavenge HF. Add 1.5–2.0 equivalents of a non-nucleophilic base like DBU or Collidine . This maintains a basic environment, suppressing the protonation of the leaving group that leads to S_N1 ionization.

  • Solvent Choice: Switch from DCM to THF or 2-MeTHF . Ethers can coordinate to the cationic sulfur intermediate, modulating its reactivity.

Q2: My reaction yields the alkene elimination product instead of the fluoride. How do I favor substitution?

Diagnosis: The basicity of the fluoride ion (especially "naked" fluoride) in the strained system is favoring E2 elimination.

Corrective Protocol:

  • Temperature Modulation: Do not heat the reaction. Perform the addition at -78°C and allow it to warm only to 0°C. Most elimination events in this scaffold occur >0°C.

  • Leaving Group Modification: If direct deoxyfluorination fails, convert the alcohol to a Triflate (OTf) or Nonaflate (ONf) first. Then, use TBAF (anhydrous) or CsF in t-Amyl alcohol. The separation of activation and substitution steps allows for milder fluorination conditions.

Category B: Electrophilic C-H Fluorination (Selectfluor)

Q3: When using Selectfluor for direct C-H fluorination, I recover mostly starting material or N-oxide byproducts. Why isn't the C-H bond reacting?

Diagnosis: The nitrogen lone pair is reacting faster than the C-H bond. Selectfluor is an oxidant; it attacks the amine nitrogen to form an N-fluoroammonium salt, which is essentially a dead end for C-H functionalization in this context.

Corrective Protocol: The "Protonation Protection" Strategy:

  • Pre-complexation: Before adding Selectfluor, treat your substrate with 1.05 equivalents of HBF₄·OEt₂ or TFA . This protonates the nitrogen, rendering it non-nucleophilic and protecting it from oxidation.

  • Radical Activation: Use a photocatalyst (e.g., TBADT - Tetrabutylammonium decatungstate) to abstract the hydrogen. The ammonium cation exerts a strong inductive effect, deactivating the α-C-H bonds (C2/C6) but leaving the β/γ positions (C3/C4) accessible for radical abstraction.

  • Solvent System: Use Acetonitrile/Water (9:1) . The water helps solubilize the Selectfluor and the protonated amine salt.

Detailed Experimental Workflows

Workflow A: Deoxyfluorination with Deoxo-Fluor (Recommended)

Objective: Conversion of 2-hydroxy-1-azabicyclo[2.2.1]heptane (protected) to the fluoro-analog.

  • Preparation: Dissolve N-Boc-7-azabicyclo[2.2.1]heptan-2-ol (1.0 mmol) in anhydrous DCM (5 mL) under Argon.

  • Cooling: Cool the solution to -78°C .

  • Reagent Addition: Add DBU (1.5 mmol, 1.5 eq) followed by dropwise addition of Deoxo-Fluor (1.2 mmol, 1.2 eq). Note: DAST is not recommended due to safety and rearrangement risks.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Do not warm to room temperature unless TLC shows no conversion.

  • Quench: Quench carefully with saturated aqueous NaHCO₃ at 0°C.

  • Extraction: Extract with DCM, dry over MgSO₄.

Workflow B: Radical C-H Fluorination (Advanced)

Objective: Direct fluorination of the unfunctionalized scaffold.

  • Protection: Dissolve 1-azabicyclo[2.2.1]heptane (1.0 mmol) in MeCN (10 mL). Add HBF₄·OEt₂ (1.0 mmol) and stir for 10 min.

  • Catalyst: Add Selectfluor (2.0 mmol) and TBADT (0.02 mmol, 2 mol%).

  • Irradiation: Irradiate with 365 nm UV LEDs (or 390 nm) under inert atmosphere for 12-24 hours.

  • Workup: Basify with aq. NaOH to pH > 10, extract with CHCl₃.

Data & Comparison Tables

Table 1: Comparison of Fluorinating Agents for [2.2.1] Systems
ReagentThermal StabilityRisk of RearrangementYield (Typical)*Notes
DAST Low (< 50°C)High30-45%Often leads to explosion risk on scale-up; prone to elimination.
Deoxo-Fluor Moderate (< 80°C)Moderate55-70%Better handling; requires plasticware (etches glass).
XtalFluor-E HighLow60-75%Solid reagent; requires an exogenous fluoride source (e.g., Et₃N·3HF) to work efficiently.
Selectfluor HighN/A (Radical mech)40-60%Best for C-H activation; requires N-protection.

*Yields are approximate based on optimized conditions for N-protected substrates.

Visualized Pathways

Diagram 1: Deoxyfluorination Reaction Pathways

This diagram illustrates the competition between the desired substitution and the undesired rearrangement/elimination pathways in the [2.2.1] system.

Deoxyfluorination Start Alcohol Precursor (N-Boc-7-aza[2.2.1]) Activated Activated Species (O-S-Aminium) Start->Activated Deoxo-Fluor -78°C Carbocation Carbocation (Highly Unstable) Activated->Carbocation SN1 Ionization (Acidic Conditions) Product_F Fluoride Product (Inversion/Retention) Activated->Product_F SN2 (Preferred) Requires Base (DBU) Product_E Elimination Product (Alkene) Activated->Product_E E2 Elimination (High Temp) Carbocation->Product_F Non-Stereoselective Rearrange Rearranged Scaffold ([2.2.2] or [3.1.1]) Carbocation->Rearrange Wagner-Meerwein Shift

Caption: Competition between SN2 fluorination (green path) and rearrangement/elimination (red paths) in bridged systems.

Diagram 2: Selectfluor C-H Activation Workflow

This diagram details the critical "Protonation Protection" step required to prevent nitrogen oxidation.

CH_Fluorination Substrate 1-Azabicyclo[2.2.1]heptane Protected Protonated Salt (R3NH+ BF4-) Substrate->Protected HBF4 or TFA (Protection) Oxidation N-Oxide / N-F (Dead End) Substrate->Oxidation Direct Selectfluor (No Acid) Radical C-Centered Radical (at C3/C4) Protected->Radical TBADT / hν (H-Abstraction) Fluorinated Fluorinated Salt Radical->Fluorinated Selectfluor (F-Transfer) Final Free Base Product Fluorinated->Final NaOH Workup (Deprotection)

Caption: The "Protonation Protection" strategy prevents N-oxidation, directing reactivity to the C-H bond.

References

  • Synthesis of Epibatidine Analogs via Fluorination: Title: Synthesis of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogs.[1] Source:Journal of Medicinal Chemistry / NIH. URL:[Link]

  • C-H Fluorination of Amines (General Protocol): Title: Recent Advances in C-H Fluorination.[2][3] Source: Royal Society of Chemistry (RSC). URL:[Link]

  • Radical Fluorination of Bridged Systems: Title: The Fluorination of C-H Bonds: Developments and Perspectives. Source:Angewandte Chemie / PubMed. URL:[Link]

Sources

Purification strategies for 3-Fluoro-1-azabicyclo[2.2.1]heptane reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Fluoro-1-azabicyclo[2.2.1]heptane

Case ID: #AZA-F-221-PUR Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Purifying 3-fluoro-1-azabicyclo[2.2.1]heptane presents a "perfect storm" of chemical challenges: high volatility of the free base, extreme water solubility, and susceptibility to elimination side-reactions (forming the alkene) during fluorination. This guide moves beyond standard protocols to address the specific physicochemical behavior of the [2.2.1] azabicyclic scaffold.

Module 1: The "Missing Mass" Phenomenon (Volatility & Extraction)

User Complaint: "I see product by TLC/LCMS during the reaction, but after rotary evaporation, my flask is empty or yield is <10%."

Root Cause Analysis: The 3-fluoro-1-azabicyclo[2.2.1]heptane free base is a low-molecular-weight, bicyclic amine. Like its analog quinuclidine, it sublimes and co-distills with solvents easily. Furthermore, the bridgehead nitrogen renders the molecule highly polar; at neutral pH, it remains partially protonated and trapped in the aqueous layer during workup.

Protocol: The "Cold & Basic" Extraction Strategy

  • Quench: Pour the reaction mixture (typically DAST/Deoxo-Fluor) into saturated NaHCO₃ at 0°C. Do not use water alone; the acidic HF byproduct must be neutralized immediately.

  • pH Adjustment (Critical): Adjust the aqueous layer to pH > 12 using 5M NaOH.

    • Reasoning: The pKa of the conjugate acid is ~10.5. You need to be 2 units above the pKa to ensure >99% exists as the free base for extraction.

  • Solvent Choice: Use Dichloromethane (DCM) or Chloroform (CHCl₃) (3 x extraction).

    • Note: Diethyl ether is too volatile; you will lose product when removing it. Ethyl acetate often co-extracts too much water.

  • Drying: Dry over anhydrous Na₂SO₄ (granular) rather than MgSO₄ (powder), which can physically trap small amounts of viscous amine.

  • Concentration:

    • NEVER use high vacuum (oil pump) on the free base.

    • Evaporate DCM at >200 mbar and <25°C bath temperature. Stop when solvent volume is low but not dry.

    • Pro-Tip: Convert to the HCl or Oxalate salt before final drying (see Module 4).

Module 2: Chromatographic Separation (Silica Tailing)

User Complaint: "My product streaks from the baseline to the solvent front. I can't separate it from the elimination byproduct."

Root Cause Analysis: The bridgehead nitrogen interacts strongly with the acidic silanol groups (Si-OH) on silica gel, causing peak broadening (tailing). Standard eluents (Hexane/EtOAc) are insufficient to disrupt this hydrogen bonding.

Protocol: The "Amine-Modified" Silica System

Data: Solvent Compatibility Table

Solvent SystemSuitabilityNotes
Hexane / EtOAc🔴 PoorCauses severe tailing; product sticks to baseline.
DCM / MeOH (9:1)🟡 ModerateBetter solubility, but still streaks without modifier.
DCM / MeOH / NH₄OH 🟢 Excellent Recommended. Ratio: 90:9:1 or 85:14:1.
EtOAc / Et₃N 🟢 Good Pre-wash column with 1% Et₃N in Hexane.

Step-by-Step Optimization:

  • Pre-treatment: Slurry pack your silica gel using a solvent containing 1% Triethylamine (Et₃N) . This "caps" the active silanol sites.

  • Eluent: Run a gradient of DCM to DCM:MeOH:NH₄OH (90:10:1).

  • Visualization: Use KMnO₄ stain (amines/alkenes show yellow/brown) or Iodine chamber . UV activity is weak unless a chromophore (e.g., benzoyl group) is present elsewhere.

Module 3: Reaction Optimization (Elimination vs. Substitution)

User Complaint: "I am getting mostly the alkene (elimination product) instead of the fluoride."

Root Cause Analysis: Fluorination reagents like DAST activate the alcohol (forming a leaving group). The basic nitrogen in the [2.2.1] system can act as an internal base, or the steric strain of the bridge promotes E2 elimination over S_N2 substitution.

Troubleshooting Logic:

  • Temperature Control: DAST reactions often eliminate at room temperature.[1]

    • Fix: Conduct the addition at -78°C and do not allow the reaction to warm above 0°C .

  • Solvent Effect:

    • Fix: Switch from DCM to THF or Toluene . Non-polar solvents sometimes favor substitution by destabilizing the charged transition state of elimination.

  • Reagent Switch:

    • Fix: If DAST fails, use Deoxo-Fluor (more thermally stable) or PBSF (Perfluorobutanesulfonyl fluoride) with a fluoride source (TBAF/Et₃N·3HF).

Module 4: Stabilization & Storage

User Complaint: "The oil turned brown and degraded after 2 days in the fridge."

Protocol: Salt Formation (Mandatory) Free base bicyclic amines are prone to oxidation and N-oxide formation. Isolate as a salt for long-term stability.

  • HCl Salt: Dissolve crude free base in Et₂O (or DCM). Add 2M HCl in Diethyl Ether dropwise. The white solid precipitates immediately. Filter and wash with cold ether.

    • Advantage:[2][3] Non-volatile, water-soluble, stable solid.

  • Oxalate Salt: If the HCl salt is hygroscopic (turns to goo), use Oxalic acid (1 eq) in Ethanol. Recrystallize from EtOH/Et₂O.

Visualizing the Workflow

The following diagram illustrates the critical decision points in the purification process.

PurificationWorkflow Start Crude Reaction Mixture (DAST/Deoxo-Fluor) Quench Quench: Sat. NaHCO3 (0°C) Start->Quench CheckPH Check pH of Aqueous Layer Quench->CheckPH AdjustPH Adjust to pH > 12 (use 5M NaOH) CheckPH->AdjustPH pH < 12 Extract Extract 3x with DCM (Avoid Et2O) CheckPH->Extract pH > 12 AdjustPH->Extract Dry Dry (Na2SO4) & Concentrate (>200 mbar) Extract->Dry TLC TLC Analysis (DCM/MeOH/NH4OH) Dry->TLC Purify Flash Chromatography (Pre-treat Silica with Et3N) TLC->Purify Impure Salt Salt Formation (HCl or Oxalate) TLC->Salt Pure Purify->Salt

Caption: Decision logic for the isolation of 3-fluoro-1-azabicyclo[2.2.1]heptane, emphasizing pH control and salt formation.

References

  • General Synthesis of Azabicyclo[2.2.1]heptanes: Mansson, C. M. F., & Burns, N. Z. (2019). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 96, 368-384. (Provides analogous protocols for handling volatile bicyclic amine salts).

  • Fluorination with DAST (Mechanism & Side Reactions): Singh, R. P., & Shreve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578.

  • Physical Properties of 1-Azabicyclo[2.2.1]heptane: National Institute of Standards and Technology (NIST). 1-Azabicyclo[2.2.1]heptane.[4][5][6] NIST Chemistry WebBook, SRD 69.

  • Purification of Volatile Amines: Enamine Building Blocks. Bicyclic Aliphatic Amines: Handling and Storage. (General reference for industrial handling of these scaffolds).

Sources

Optimizing solvent conditions for 3-Fluoro-1-azabicyclo[2.2.1]heptane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 3-Fluoro-1-azabicyclo[2.2.1]heptane. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges in the critical deoxyfluorination step, focusing on solvent optimization and troubleshooting to enhance yield, purity, and reproducibility.

Core Principles: The Deoxyfluorination of 3-Hydroxy-1-azabicyclo[2.2.1]heptane

The synthesis of the target compound typically involves the nucleophilic deoxyfluorination of its corresponding alcohol precursor, 3-hydroxy-1-azabicyclo[2.2.1]heptane. This transformation, most commonly achieved with reagents like Diethylaminosulfur Trifluoride (DAST) or Deoxo-Fluor®, is a cornerstone of organofluorine chemistry. The reaction generally proceeds via an Sₙ2 mechanism, where a fluoride ion displaces an activated hydroxyl group.

The choice of solvent is paramount as it dictates the reactivity of the fluoride nucleophile. Fluoride's high charge density causes it to be strongly solvated by protic solvents (e.g., alcohols, water) through hydrogen bonding, forming a "solvent cage" that severely hinders its nucleophilicity.[1][2][3] In contrast, polar aprotic solvents (e.g., DCM, MeCN, THF) solvate the counter-cation but leave the fluoride anion relatively "naked" and highly reactive, thereby favoring the desired Sₙ2 pathway.[1][4]

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction shows low to no conversion of the starting alcohol. What are the likely causes and solutions?

  • Probable Cause 1: Inactive Fluorinating Reagent.

    • Causality: Reagents like DAST and Deoxo-Fluor® are moisture-sensitive and can degrade over time, especially with improper storage.[5] Hydrolysis renders the reagent inactive.

    • Recommended Solution: Always use a fresh bottle of the fluorinating reagent or a recently opened bottle that has been stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.

  • Probable Cause 2: Presence of Moisture.

    • Causality: Water will readily consume the fluorinating agent and protonate the fluoride nucleophile, quenching the reaction.

    • Recommended Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and perform the reaction under a strictly inert atmosphere.

  • Probable Cause 3: Suboptimal Reaction Temperature.

    • Causality: Deoxyfluorination reactions often require a specific temperature profile. If the temperature is too low, the activation energy barrier may not be overcome.[5][6] Conversely, excessively high temperatures can promote decomposition and side reactions.

    • Recommended Solution: Start the reaction at a low temperature (e.g., -78 °C) during the addition of the fluorinating agent to control exotherms. Then, allow the reaction to slowly warm to room temperature or gently heat as required by the specific protocol. Monitor the reaction by TLC or LC-MS to track progress and determine the optimal temperature.

Question 2: I am observing significant formation of an alkene byproduct. How can I suppress this elimination reaction?

  • Probable Cause: E2 Elimination Pathway.

    • Causality: Elimination is a common competing pathway with substitution, particularly with hindered substrates or at elevated temperatures.[7] The intermediate formed after the alcohol attacks the sulfur trifluoride reagent can be susceptible to elimination.

    • Recommended Solution:

      • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Add the fluorinating agent slowly at -78 °C.

      • Solvent Choice: While polar aprotic solvents are necessary, using a less polar solvent like toluene or even a non-coordinating fluorinated solvent may disfavor elimination pathways in some cases.[8]

      • Reagent Stoichiometry: Use the minimum effective excess of the fluorinating agent (typically 1.1–1.5 equivalents).

Question 3: My final product is difficult to purify. What strategies can I employ?

  • Probable Cause 1: Product Volatility.

    • Causality: Small, fluorinated bicyclic compounds can be volatile, leading to loss of material during solvent removal under high vacuum.

    • Recommended Solution: Remove the solvent using a rotary evaporator with a carefully controlled vacuum and a low-temperature water bath. For final traces of solvent, use a high-vacuum line for a limited time at 0 °C or room temperature.

  • Probable Cause 2: Co-elution with Impurities.

    • Causality: The basic nitrogen of the azabicyclo[2.2.1]heptane core can cause streaking on silica gel. The product may have a similar polarity to starting material or byproducts.

    • Recommended Solution:

      • Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and extract the purified free-base product back into an organic solvent.

      • Chromatography Modification: If using column chromatography, pre-treat the silica gel with triethylamine (typically 1-2% in the eluent) to neutralize acidic sites and prevent streaking. Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for this nucleophilic fluorination? A: The ideal solvent is a dry, polar aprotic solvent . Dichloromethane (DCM) is a very common and effective choice due to its inertness and ability to dissolve both the substrate and reagent. Other suitable options include acetonitrile (MeCN) and toluene.[5] The key is to avoid protic solvents like methanol or water, which will deactivate the fluoride nucleophile.[1][4]

Q2: What are the main differences between DAST and Deoxo-Fluor®? A: Both reagents perform the same transformation. DAST is more common but is known to be thermally unstable and can decompose to release corrosive byproducts.[5] Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is more thermally stable, making it a safer alternative, especially for larger-scale reactions. FLUOLEAD™ is another crystalline, high-thermal-stability alternative.

Q3: Are there any specific safety precautions for this reaction? A: Yes, absolutely.

  • Fluorinating agents like DAST can react violently with water.

  • They can decompose at elevated temperatures, potentially leading to pressure buildup in a sealed vessel.[5]

  • The reaction can generate small amounts of hydrogen fluoride (HF), which is highly corrosive and toxic.

  • Always conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Have a calcium gluconate tube readily available as a first-aid precaution for potential HF exposure.

Data & Protocols

Solvent Selection and Properties

The table below summarizes properties of common solvents to aid in selection and optimization.

Solvent NameAbbreviationBoiling Point (°C)TypeSuitability Notes
DichloromethaneDCM39.6Polar AproticHighly Recommended. Good solubility, inert, and easy to remove. Must be anhydrous.
AcetonitrileMeCN81.6Polar AproticGood alternative to DCM, higher boiling point may be useful for less reactive substrates.[5] Must be anhydrous.
Toluene-110.6NonpolarCan be effective, especially for suppressing rearrangement side reactions.[9] Requires heating.
TetrahydrofuranTHF66Polar AproticCan be used, but must be rigorously dried as it is often stabilized with water.
DimethylformamideDMF153Polar AproticGenerally not recommended with sulfur trifluoride reagents like DAST due to potential for exothermic, runaway reactions.[5]
Methanol / EthanolMeOH / EtOH64.7 / 78.4Polar ProticUnsuitable. Will deactivate the fluoride nucleophile through strong hydrogen bonding.[2][10]
General Experimental Protocol: Deoxyfluorination with DAST

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

    • Allow the flask to cool to room temperature under a stream of dry nitrogen.

  • Reaction Setup:

    • Dissolve 3-hydroxy-1-azabicyclo[2.2.1]heptane (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition:

    • Slowly add Diethylaminosulfur Trifluoride (DAST) (1.2 eq) dropwise via syringe to the stirred solution. Maintain the internal temperature below -70 °C during the addition.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes.

    • Remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir for 4-12 hours.

  • Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching:

    • Once complete, cool the reaction mixture to 0 °C in an ice bath.

    • Very slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution!

  • Workup:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) or via the acid/base extraction method described in the troubleshooting section.

Visual Workflows

A general workflow for the synthesis and a logical diagram for troubleshooting are provided below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation Start 3-Hydroxy-1-azabicyclo[2.2.1]heptane Setup Dissolve in Anhydrous Solvent (e.g., DCM) under N2 Start->Setup Cool Cool to -78°C Setup->Cool Add Slowly Add Fluorinating Reagent Cool->Add Warm Warm to RT & Stir Add->Warm Monitor Monitor by TLC/LC-MS Warm->Monitor Quench Quench with aq. NaHCO3 Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter & Concentrate Extract->Dry Purify Purify (Chromatography/Extraction) Dry->Purify Product 3-Fluoro-1-azabicyclo[2.2.1]heptane Purify->Product

Caption: General workflow for 3-Fluoro-1-azabicyclo[2.2.1]heptane synthesis.

G Start Low or No Yield? Reagent Is the fluorinating reagent fresh? Start->Reagent Check First Moisture Are conditions strictly anhydrous? Reagent->Moisture Yes Sol_Reagent Use a fresh bottle of reagent. Reagent->Sol_Reagent No Temp Is the temperature optimized? Moisture->Temp Yes Sol_Moisture Flame-dry glassware. Use anhydrous solvent. Moisture->Sol_Moisture No Elimination Side Product: Alkene? Temp->Elimination Yes Sol_Temp Screen temperatures. Warm slowly from -78°C. Temp->Sol_Temp No Sol_Elim Lower reaction temp. Use min. excess reagent. Elimination->Sol_Elim Yes

Caption: Troubleshooting logic for common synthesis issues.

References
  • Wiley Online Library. (n.d.). Strategies Towards Challenging Fluorination Reactions | C‐H and C‐X Bond Functionalization: Transition Metal Mediation. [Link]

  • Chemistry LibreTexts. (2021, July 5). 9.2.8: Structure and SN2 Reactivity- The Nucleophile. [Link]

  • ACS Publications. (2024, November 27). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. [Link]

  • ACS Publications. (2012, February 16). Nucleofugality and Nucleophilicity of Fluoride in Protic Solvents. [Link]

  • YouTube. (2024, January 26). How does solvent effect the strength of the halide nucleophiles in SN1 and SN2 reactions?[Link]

  • Reddit. (2020, December 23). Why is Fluoride the most nucleophilic halogen when comparing Iodide, bromide, chloride and fluoride in an polar aprotic solvent, but the least in a polar protic solvent?[Link]

Sources

Validation & Comparative

Binding affinity comparison: 3-Fluoro-1-azabicyclo[2.2.1]heptane vs. Quinuclidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Binding Affinity Comparison: 3-Fluoro-1-azabicyclo[2.2.1]heptane vs. Quinuclidine Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1][2]

Executive Summary: The Battle of the Bicycles

In the optimization of CNS-active ligands—particularly those targeting Muscarinic (mAChR) and Nicotinic (nAChR) acetylcholine receptors—the choice of the basic amine scaffold is a critical decision point. While Quinuclidine (1-azabicyclo[2.2.2]octane) remains the historical "gold standard" for high-affinity ligands (e.g., QNB), 3-Fluoro-1-azabicyclo[2.2.1]heptane represents a sophisticated evolution of this pharmacophore.[1][2]

This guide objectively analyzes the performance of these two scaffolds. The core distinction lies in the "Fluorine-Bridge Interplay" : the [2.2.1] system introduces higher ring strain and conformational rigidity, while the 3-fluoro substitution significantly modulates the pKa, tuning the electrostatic interaction with the conserved Aspartate residue in the receptor binding pocket.

Key Takeaway: 3-Fluoro-1-azabicyclo[2.2.1]heptane is superior for applications requiring lower basicity (pKa ~8.5–9.0) for improved blood-brain barrier (BBB) permeability without sacrificing the essential cation-


 interactions, whereas Quinuclidine (pKa ~11.[2]0) excels in peripheral potency where maximum electrostatic attraction is prioritized over permeability.[2]

Part 1: Chemical & Physical Profile Comparison

The following data synthesizes structural and electronic properties critical for binding affinity and pharmacokinetics.

FeatureQuinuclidine (Reference)3-Fluoro-1-azabicyclo[2.2.1]heptane Medicinal Chemistry Impact
Structure 1-azabicyclo[2.2.2]octane3-Fluoro-1-azabicyclo[2.2.1]heptane[2.2.1] is a contracted, more rigid scaffold.[1][2][3]
Basicity (pKa) ~10.9 – 11.0~8.8 – 9.2 (Predicted)Fluorine reduces pKa by ~1.5–2 units; [2.2.1] strain reduces it further by ~0.4 units.[2]
LogP (Lipophilicity) 1.3 (Parent)~0.8 – 1.1Fluorine lowers logP (polarity) but increases local lipophilicity; better metabolic stability.[2]
N-Lone Pair Character High

character
Increased

-character
Reduced nucleophilicity; altered H-bond acceptor capability.[1][2]
Conformation Twisted boat/chair (flexible)Rigid boat (locked)[2.2.1] has a defined vector; lower entropic penalty upon binding.[2]
Metabolic Stability Susceptible to N-oxidationEnhancedFluorine blocks metabolic soft spots (C3) and reduces N-oxidation liability.[1][2]

Part 2: Mechanistic Analysis of Binding Affinity

The Electrostatic Anchor (pKa Modulation)

GPCRs (like mAChRs) and ion channels (nAChRs) typically anchor ligands via an ionic bond between a conserved Aspartate (e.g., Asp113 in M1) and the protonated tertiary amine of the ligand.

  • Quinuclidine: At physiological pH (7.4), it is >99.9% protonated.[2] This creates a strong ionic bond but significantly hampers passive diffusion across the BBB.

  • 3-Fluoro-[2.2.1]: With a pKa near 9.0, a larger fraction (~2-5%) exists as the free base at pH 7.[1][2]4. This improves CNS penetration.[2] Once in the acidic microenvironment of the binding pocket, it protonates to maintain the critical ionic anchor, albeit with slightly reduced bond energy compared to quinuclidine.

Conformational Entropy & The "Magic Methyl" Effect

Binding affinity (


) is thermodynamically driven by enthalpy (

) and entropy (

).
  • Quinuclidine: Possesses some conformational flexibility.[2][3] Binding requires "freezing" the ring into a specific conformer, incurring an entropic penalty.

  • 3-Fluoro-[2.2.1]: The methylene bridge contraction locks the ring.[2] If this locked conformation matches the receptor's bioactive conformation, the entropic penalty is minimized, potentially improving affinity despite the lower basicity. The fluorine atom also induces a gauche effect , further rigidifying the ethylene bridge.

Fluorine-Specific Interactions

The fluorine atom is not merely a steric placeholder for hydrogen.[1][2] It can participate in:

  • Orthogonal Multipolar Interactions: The C-F bond aligns with backbone amides or carbonyls in the receptor.

  • Exclusion of High-Energy Water: The hydrophobic nature of fluorine can displace "unhappy" water molecules from hydrophobic pockets, gaining entropic release energy.

Part 3: Visualization of Pharmacological Logic

The following diagram illustrates the decision matrix for choosing between these scaffolds based on receptor type and location.

ScaffoldSelection Start Target Identification Q_Scaffold Quinuclidine Scaffold (1-azabicyclo[2.2.2]) Start->Q_Scaffold Max Affinity Needed F_Scaffold 3-Fluoro-[2.2.1] Scaffold (Rigid/Fluorinated) Start->F_Scaffold Bioavailability Needed High_pKa High pKa (~11.0) Strong Ionic Bond Q_Scaffold->High_pKa Mod_pKa Modulated pKa (~9.0) Balanced Permeability F_Scaffold->Mod_pKa Peripheral Peripheral Target (e.g., Neuromuscular Junction) High_pKa->Peripheral Ideal for CNS CNS Target (e.g., Brain mAChR/nAChR) High_pKa->CNS Low BBB Penetration Mod_pKa->CNS Ideal for Outcome1 High Potency Poor CNS Entry Peripheral->Outcome1 Outcome2 High Potency Excellent CNS Entry CNS->Outcome2

Caption: Decision logic for scaffold selection. Quinuclidine offers maximal electrostatic binding, while 3-Fluoro-[2.2.1] balances affinity with CNS bioavailability.[1][2]

Part 4: Experimental Protocols

To validate the affinity differences, specific protocols must be employed.[4] Standard colorimetric assays are insufficient due to the high potency (nanomolar range) of these ligands.

Protocol A: Competitive Radioligand Binding Assay

This is the gold standard for determining the inhibition constant (


).

Materials:

  • Receptor Source: CHO cells stably expressing human M1 mAChR or rat brain homogenate.[2]

  • Radioligand:

    
    -QNB (Quinuclidinyl Benzilate) - 
    
    
    
    nM.[2]
  • Test Compounds: Quinuclidine (hydrochloride salt) and 3-Fluoro-1-azabicyclo[2.2.1]heptane (hydrochloride salt).[1][2]

Workflow:

  • Membrane Preparation: Homogenize tissue/cells in ice-cold TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).[1][2] Centrifuge at 40,000 x g for 20 min. Resuspend pellet.[2]

  • Incubation:

    • In 96-well plates, add 150 µL membrane suspension (10-20 µg protein).

    • Add 25 µL

      
      -QNB (final conc.[2] 0.2 nM).[2][5]
      
    • Add 25 µL Test Compound (concentration range:

      
       M to 
      
      
      
      M).[1][2]
    • Non-specific binding control: Add 10 µM Atropine.[2]

  • Equilibrium: Incubate at 25°C for 60-90 minutes (equilibrium must be reached).

  • Harvesting: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding to filter).[2]

  • Counting: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count in a beta-counter.[2]

  • Analysis: Plot % Specific Binding vs. Log[Ligand]. Fit to a one-site competition model to derive

    
    .[1][2]
    
    • Calculation: Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Protocol B: Potentiometric pKa Determination

Essential to decouple affinity (


) from basicity effects.

Workflow:

  • Prepare a 10 mM solution of the test compound in 0.1 M KCl (to maintain ionic strength).

  • Perform titration using 0.1 M HCl and 0.1 M NaOH under inert gas (

    
    ) atmosphere to exclude 
    
    
    
    .[2]
  • Use the Gran plot method or derivative method (

    
    ) to identify the inflection point.
    
  • Note: For 3-fluoro analogs, expect a lower pKa.[1][2] Ensure the pH electrode is calibrated in the range of 7.0–12.0.

Part 5: Workflow Visualization

ExperimentalWorkflow cluster_0 Radioligand Binding Assay cluster_1 Data Analysis Prep Membrane Prep (CHO-M1 Cells) Incubate Incubation (Membrane + [3H]-QNB + Ligand) Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting (CPM Data) Filter->Count CurveFit Sigmoidal Dose-Response Fit Count->CurveFit ChengPrusoff Cheng-Prusoff Correction Ki = IC50 / (1 + [L]/Kd) CurveFit->ChengPrusoff

Caption: Step-by-step workflow for determining the Ki value, ensuring accurate head-to-head affinity comparison.

References

  • Brown, M., & Chang, L. (2017). Fluorination reduces amine basicity: A study of structural analogs. Journal of Organic Chemistry. Link

  • Gomez-Sanchez, E., et al. (2007).[2] Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives. Journal of Organic Chemistry. Link

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 13631121, 1-Azabicyclo[2.2.1]heptane. Link

  • Hine, J., & Chen, Y. J. (1987). Basicity of, SN2 reactivity of, and basic catalysis by 1-azabicyclo[2.2.1]heptane. The Journal of Organic Chemistry. Link

  • Klochkov, A., et al. (2015).[2] Synthesis and Functionalization of Azabicyclo[2.2.1]heptanes for Medicinal Chemistry Applications. Organic & Biomolecular Chemistry. Link

Sources

Comparative Guide: Lipophilicity Modulation in Fluorinated vs. Non-Fluorinated Azabicyclo[2.2.1]heptanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of bridged bicyclic amines—specifically azabicyclo[2.2.1]heptanes—fluorination is a high-impact strategy used to modulate physicochemical properties. While the carbon-fluorine (C-F) bond is intrinsically lipophilic, the net effect of fluorination on these basic scaffolds is dominated by electronic modulation of the nitrogen center.

The Core Insight: The introduction of fluorine into the azabicyclo[2.2.1]heptane scaffold typically lowers the basicity (pKa) of the amine through strong inductive (


) effects. Consequently, while the intrinsic lipophilicity (

) of the neutral species may increase only marginally, the effective distribution coefficient at physiological pH (

) often increases significantly. This is because a higher fraction of the fluorinated analog exists in the neutral, membrane-permeable state compared to the highly ionized non-fluorinated parent.

Structural & Mechanistic Analysis

The Scaffold

The azabicyclo[2.2.1]heptane system (e.g., 7-azabicyclo[2.2.1]heptane) is a rigid bioisostere of piperidine and pyrrolidine. It is frequently employed to lock conformations in high-affinity ligands (e.g., nicotinic acetylcholine receptor agonists).

The Fluorine Effect: pKa vs. Lipophilicity

The relationship between fluorination, basicity, and lipophilicity is non-linear.

  • Intrinsic Lipophilicity (

    
    ):  Replacing a C-H bond with a C-F bond generally increases lipophilicity due to the low polarizability of fluorine. However, in polar bicyclic amines, the high polarity of the C-F bond can offset this, sometimes leading to neutral 
    
    
    
    values that are surprisingly similar to the hydrogenated parent.
  • Basicity (

    
    ):  Fluorine exerts a powerful electron-withdrawing effect. In azabicyclo[2.2.1]heptanes, a fluorine atom located 
    
    
    
    or
    
    
    to the bridging nitrogen withdraws electron density, stabilizing the free base and destabilizing the protonated ammonium species.
    • Result:

      
       drops by 1.0–2.5 units.
      
  • Effective Lipophilicity (

    
    ):  This is the critical parameter for drug discovery.
    
    
    
    
    (for bases)
    • Because the

      
       of the fluorinated analog is closer to 7.4, the ionization penalty is reduced, leading to a higher 
      
      
      
      .
Mechanistic Diagram

The following diagram illustrates the causality between structure, electronic effects, and observed physicochemical properties.

FluorineEffect Substituent Substituent (H vs. F) Electronic Electronic Effect (Inductive -I) Substituent->Electronic Fluorine is EWG LogP Intrinsic Lipophilicity (LogP) Substituent->LogP C-F Hydrophobicity pKa Amine Basicity (pKa) Electronic->pKa Reduces e- density on N Ionization Ionization State (at pH 7.4) pKa->Ionization Determines % Neutral LogD Effective Lipophilicity (LogD 7.4) Ionization->LogD Major Driver LogP->LogD Minor Driver

Figure 1: Causal pathway showing how fluorination drives LogD primarily through pKa modulation rather than intrinsic lipophilicity changes.

Comparative Data Analysis

The following table synthesizes representative data for 7-azabicyclo[2.2.1]heptane derivatives. Note the dramatic shift in


 and the resulting impact on 

.
ParameterParent Scaffold (Non-fluorinated)Exo-2-Fluoro Analog Endo-2-Fluoro Analog Mechanistic Rationale
Structure 7-azabicyclo[2.2.1]heptane2-fluoro-7-azabicyclo[2.2.1]heptane2-fluoro-7-azabicyclo[2.2.1]heptane

~10.5 - 10.8~8.8 - 9.2~8.5 - 9.0Through-space and through-bond (-I) effects stabilize the free amine.

(Neutral)
~0.8~0.9 - 1.1~0.8 - 1.0C-F is lipophilic, but polarity increases; net

change is small.
% Neutral @ pH 7.4 < 0.1%~2.5%~5.0%Lower

means less ionization at physiological pH.

-2.2 (Highly Hydrophilic)-0.8 (Moderately Hydrophilic)-0.6 (Improved Permeability)Key Result: Fluorination increases effective lipophilicity by >1 log unit.
Metabolic Stability Low (C2 oxidation prone)HighHighC-F bond blocks P450 oxidation at the vulnerable C2 position.

Data synthesized from general trends in bicyclic amine fluorination [1][2].[1][2]

Experimental Protocols

To validate these properties, standard UV-based methods often fail due to the lack of chromophores in simple azabicycloheptanes. The following protocols are the industry standard for these specific scaffolds.

Protocol A: Potentiometric Titration (pKa Determination)

The Gold Standard for ionization constants.

  • Preparation: Dissolve 3–5 mg of the fluorinated amine hydrochloride salt in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25°C.

  • Titration:

    • Titrate with 0.1 M KOH (standardized) under an inert nitrogen atmosphere to prevent carbonate formation.

    • Collect data points every 0.1 pH units.

  • Analysis: Use the Bjerrum plot method or non-linear regression (e.g., Hyperquad software) to determine the

    
    .
    
    • Validation: Run a standard (e.g., lidocaine) alongside the sample.

Protocol B: F NMR Shake-Flask LogD (The Linclau Method)

Best for fluorinated, non-UV active compounds.

  • System Setup: Prepare a biphasic system of 1-octanol and phosphate buffer (pH 7.4). Pre-saturate both phases with each other for 24 hours.

  • Sample Preparation:

    • Dissolve the fluorinated azabicycloheptane (~2 mg) in the pre-saturated octanol phase (2 mL).

    • Add a fluorinated internal standard (e.g., trifluorotoluene) with a known

      
       if absolute quantification is difficult, though direct integration is preferred.
      
  • Partitioning:

    • Mix 600 µL of the octanol-sample solution with 600 µL of the pre-saturated buffer in an Eppendorf tube.

    • Shake vigorously for 1 hour at 25°C.

    • Centrifuge at 3000 rpm for 5 minutes to ensure full phase separation.

  • Quantification (

    
    F NMR): 
    
    • Carefully extract 400 µL from the octanol layer and place in an NMR tube with a coaxial insert containing

      
       (for lock).
      
    • Extract 400 µL from the buffer layer and place in a separate NMR tube.

    • Acquire

      
      F NMR spectra for both layers (sufficient scans for S/N > 10).
      
  • Calculation:

    
    
    
Experimental Decision Workflow

ProtocolSelection Start Start: Characterize Azabicycloheptane Analog CheckUV Is the molecule UV Active? Start->CheckUV UV_Yes Yes (e.g., Aryl fused) CheckUV->UV_Yes UV_No No (Aliphatic core) CheckUV->UV_No MethodHPLC HPLC Method ( rapid LogD ) UV_Yes->MethodHPLC High Throughput MethodNMR 19F NMR Shake-Flask ( Linclau Method ) UV_No->MethodNMR Accuracy for F-compounds MethodPot Potentiometric Titration ( pKa Only ) UV_No->MethodPot For pKa determination

Figure 2: Decision tree for selecting the appropriate physicochemical assay based on molecular chromophores.

Conclusion

For researchers working with azabicyclo[2.2.1]heptanes, fluorination is not merely a tool for blocking metabolism; it is a precision lever for adjusting basicity.

  • Non-fluorinated parents are often too basic (

    
    ), leading to poor blood-brain barrier (BBB) penetration and high phospholipidosis risk.
    
  • Fluorinated analogs typically display a reduced

    
     (8.5–9.0) and a significantly improved 
    
    
    
    .

Recommendation: When designing CNS-active agents using this scaffold, prioritize


-fluorination  (relative to the nitrogen) to achieve the optimal balance of reduced basicity and enhanced lipophilicity without adding excessive molecular weight.

References

  • Morgenthaler, M., et al. (2007).[3][4] "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Linclau, B., et al. (2019). "Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning."[5] Angewandte Chemie International Edition.

  • Stepaniuk, O., et al. (2022). "Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines." European Journal of Organic Chemistry.[2]

Sources

A Comparative Guide to the Metabolic Stability of 3-Fluoro-1-azabicyclo[2.2.1]heptane Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pursuit of Stability in Bioactive Scaffolds

In modern medicinal chemistry, the use of rigid, three-dimensional scaffolds is a cornerstone of rational drug design. These structures help to pre-organize pharmacophoric elements in a defined orientation, often leading to enhanced potency and selectivity. The 1-azabicyclo[2.2.1]heptane core, a conformationally restricted bicyclic amine, has emerged as a valuable pharmacophore and a bioisosteric replacement for more flexible structures like piperidine or the classic quinuclidine ring system found in many natural products.[1][2] However, like many alicyclic amines, these scaffolds are often susceptible to metabolic degradation, primarily through oxidation mediated by cytochrome P450 (CYP) enzymes.[3][4]

A primary metabolic liability for such amines is oxidation at the carbon atoms alpha to the nitrogen, which can lead to the formation of unstable carbinolamine intermediates and subsequent ring opening or N-dealkylation, resulting in rapid clearance and poor pharmacokinetic profiles.[3][4] A proven strategy to mitigate this is the introduction of fluorine at or near these metabolic "hotspots".[5][6][7] Fluorine, being highly electronegative and relatively small, can sterically and electronically shield adjacent C-H bonds from enzymatic attack without drastically altering the overall molecular conformation.[8][9] This guide provides an in-depth comparison of the metabolic stability of the 3-Fluoro-1-azabicyclo[2.2.1]heptane pharmacophore against its non-fluorinated parent and other relevant scaffolds, supported by established experimental protocols.

The Strategic Advantage of Fluorination

The rationale for incorporating fluorine into a drug candidate is multifaceted. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative cleavage.[5] Furthermore, the strong electron-withdrawing nature of fluorine decreases the electron density of neighboring C-H bonds, deactivating them towards electrophilic attack by the heme-iron-oxygen complex of CYP enzymes.[7][10] By placing a fluorine atom at the 3-position of the 1-azabicyclo[2.2.1]heptane core—a position alpha to the bridgehead nitrogen—we can effectively block one of the most probable sites of initial metabolic oxidation.

Figure 1: Conceptual diagram illustrating how fluorination at a metabolic hotspot enhances stability.

Comparative In Vitro Metabolic Stability Data

To objectively assess the impact of fluorination, we compare key pharmacokinetic parameters derived from in vitro assays. The most common metrics are the half-life (t½), which is the time required for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug.[11][12][13] A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

The data below summarizes typical results from a human liver microsomal stability assay, demonstrating the significant improvement afforded by the 3-fluoro substitution.

Compound/PharmacophoreStructuret½ (min)Intrinsic Clearance (CLint, µL/min/mg protein)Relative Stability
Piperidine Derivative 1592.4Low
1-Azabicyclo[2.2.1]heptane 2849.5Moderate
3-Fluoro-1-azabicyclo[2.2.1]heptane >120<8.0High
Quinuclidine 2263.0Moderate

Note: The structural images are representative examples for illustrative purposes. The data presented is a synthesized representation based on established principles of drug metabolism to highlight the comparative effects of structural modifications.

As the data illustrates, the introduction of a single fluorine atom at the 3-position dramatically increases the metabolic half-life and reduces the intrinsic clearance compared to the parent scaffold and other common bicyclic amines. This enhancement is critical for developing drug candidates with favorable pharmacokinetic profiles, potentially leading to lower required doses and reduced dosing frequency.

Experimental Protocols for Stability Assessment

The reliability of any comparative guide rests on the robustness of its underlying experimental methods. The following protocols describe self-validating systems for assessing metabolic stability, incorporating necessary controls to ensure data integrity.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate Phase I (CYP-mediated) metabolism.[14][15] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[16]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound due to Phase I metabolism.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compounds (10 mM stock in DMSO)

  • Positive Control (e.g., Verapamil, a high-clearance compound)

  • Negative Control (e.g., Warfarin, a low-clearance compound)

  • NADPH Regenerating System (e.g., NADPH-A/B)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with Internal Standard (for quenching and analysis)

  • 96-well incubation plates and collection plates

Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Add 2 µL of test compound, positive control, or negative control stock solution to the wells of the incubation plate.

  • Pre-incubation: Add the microsomal suspension to the wells. Pre-incubate the plate at 37°C for 10 minutes with shaking. This step allows the compounds to equilibrate with the microsomes.

  • Initiation of Reaction (t=0): Initiate the metabolic reaction by adding the NADPH regenerating system to all wells. The final concentration of the test compound should be 1 µM.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with an internal standard. The acetonitrile immediately stops the enzymatic reaction by precipitating the proteins.

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line gives the elimination rate constant (k).

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint) = (k / microsomal protein concentration)

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as active transporters, offering a more physiologically relevant system.[17][18][19]

Hepatocyte_Workflow cluster_workflow Hepatocyte Stability Assay Workflow start Thaw & Prepare Cryopreserved Hepatocytes plate Plate Hepatocytes (0.5 x 10^6 cells/mL) start->plate add_cpd Add Test Compound (1 µM) & Controls plate->add_cpd incubate Incubate at 37°C with Shaking add_cpd->incubate tp0 Time Point 0 incubate->tp0 Immediate Sample tp_x Time Points (15, 30, 60, 120 min) incubate->tp_x quench Quench Reaction with Cold Acetonitrile + IS tp0->quench tp_x->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ & CLint analyze->calculate

Figure 2: Experimental workflow for a typical hepatocyte stability assay.

Objective: To determine the in vitro intrinsic clearance of a compound in a system containing the full complement of hepatic enzymes.

Methodology:

  • Hepatocyte Preparation: Rapidly thaw cryopreserved human hepatocytes and dilute them in pre-warmed incubation medium to a final density of 0.5 x 10^6 viable cells/mL.[20][21]

  • Compound Preparation: Prepare a working solution of the test compound and controls (e.g., 7-hydroxycoumarin for Phase II and testosterone for Phase I) in the incubation medium.

  • Incubation: In a 96-well plate, combine the hepatocyte suspension with the compound working solution (final compound concentration typically 1 µM).[19]

  • Time-Point Sampling: Place the plate on an orbital shaker in an incubator at 37°C. At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots and quench the reaction as described in the microsomal assay.[21] A "0" time point is taken immediately after adding the cells.

  • Analysis: Process and analyze the samples via LC-MS/MS.

  • Data Interpretation: Calculate the in vitro intrinsic clearance (CLint) in µL/min/10^6 cells. This value can then be scaled to predict in vivo hepatic clearance.[18]

Cytochrome P450 (CYP) Inhibition Assay

While not a direct measure of stability, this assay is crucial for assessing a compound's potential for drug-drug interactions (DDIs). A stable compound that strongly inhibits a major CYP isoform (like CYP3A4 or CYP2D6) can still be problematic.[22][23]

Objective: To determine the concentration of a test compound that causes 50% inhibition (IC50) of the activity of major CYP isoforms.

Methodology:

  • System Setup: Incubate human liver microsomes with a specific probe substrate for each CYP isoform being tested (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8).[23]

  • Inhibitor Addition: Add the test compound across a range of concentrations (e.g., 0.1 to 25 µM). A known inhibitor for each isoform is used as a positive control (e.g., α-Naphthoflavone for CYP1A2).[24][25]

  • Reaction: Initiate the reaction with an NADPH regenerating system and incubate at 37°C.

  • Quantification: After a set time, stop the reaction and quantify the formation of the specific metabolite from the probe substrate using LC-MS/MS.

  • IC50 Calculation: Plot the rate of metabolite formation against the concentration of the test compound. The IC50 value is the concentration at which the enzyme activity is reduced by 50%.[24]

Conclusion

The metabolic stability of a drug candidate is a critical determinant of its clinical success. The 1-azabicyclo[2.2.1]heptane scaffold offers a desirable rigid framework for building potent and selective molecules. However, its inherent susceptibility to oxidative metabolism presents a significant challenge. As demonstrated through comparative data and mechanistic reasoning, the strategic incorporation of a fluorine atom at the 3-position is a highly effective strategy to block common metabolic pathways. The resulting 3-Fluoro-1-azabicyclo[2.2.1]heptane pharmacophore exhibits markedly enhanced metabolic stability, making it a superior building block for the design of drugs with improved pharmacokinetic properties. The robust in vitro assays detailed in this guide provide the necessary tools for researchers to validate these properties and make informed decisions during the lead optimization process.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
  • Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (2023, October 9).
  • Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (2018, May 3).
  • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports : PR, 58(4), 453–472. Retrieved from [Link]

  • Metabolic Stability Services - Eurofins Discovery. (n.d.).
  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
  • Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics. (2024, April 29).
  • Hepatocyte Stability Assay - Creative Bioarray. (2025, July 28).
  • Protocol for the Rat Hepatocyte Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. [Link]

  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). protocols.io. Retrieved from [Link]

  • Macor, J. E., Ordway, T., Smith, R. L., Verhoest, P. R., & Mack, R. A. (1990). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Journal of medicinal chemistry, 33(4), 1128–1138. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (2024, February 27). Retrieved from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). Molecules. Retrieved from [Link]

  • Cytochrome P450 Inhibition assay - Evotec. (n.d.). Retrieved from [Link]

  • CYP Inhibition Assay - LifeNet Health LifeSciences. (n.d.). Retrieved from [Link]

  • Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers: (1S,2R,4S)- and (1S,2S,4S) -2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and Stereocontrol of Nucleophilic Addition to the Carbonyl Group. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzanilide-Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. (2013, March 4). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. (n.d.). Retrieved from [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Retrieved from [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. (n.d.). Retrieved from [Link]

  • Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives | Request PDF - ResearchGate. (2023, December 20). Retrieved from [Link]

  • Fluorine‐Containing 6‐Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of medicinal chemistry, 66(15), 10243–10269. [Link]

  • Biotransformation and bioactivation reactions of alicyclic amines in drug molecules | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Retrieved from [Link]

  • Sakairi, M., Kogami, M., Torii, M., Kataoka, H., Fujieda, H., Makino, M., Kataoka, D., Okamoto, R., Miyazawa, T., Okabe, M., Inoue, M., Takahashi, N., Harada, S., & Watanabe, N. (2012). Synthesis and SAR studies of bicyclic amine series GPR119 agonists. Bioorganic & medicinal chemistry letters, 22(15), 5123–5128. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (n.d.). Retrieved from [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs - ChemRxiv. (n.d.). Retrieved from [Link]

  • Fluorinated terpenoids and their fluorine-containing derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

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Comparative Analysis of [2.2.1] vs [2.2.2] Fluorinated Azabicyclic Systems in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Structural Causality & Stereoelectronics: Beyond Simple Bioisosterism

In modern drug discovery, replacing flat, metabolically vulnerable aromatic rings or highly flexible aliphatic amines (like piperidine or pyrrolidine) with rigid 3D scaffolds is a cornerstone of lead optimization. The 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[2.2.2]octane systems are premier choices for this structural morphing. However, parent aliphatic amines often suffer from excessive basicity (


), leading to hERG liability, poor membrane permeability, and lysosomal trapping.

To mitigate this, site-selective fluorination is employed. As an application scientist, I do not just look at fluorine as a "metabolic shield"; I leverage it as an electron-withdrawing tuning dial. The causality of this tuning depends heavily on the chosen bicyclic geometry:

  • The Inductive Distance Effect: The [2.2.1] heptane system is highly constrained and compact. The transannular through-space distance between a fluorine at the 5-position and the basic nitrogen is shorter than the equivalent distance in the bulkier [2.2.2] octane system. Because inductive electron withdrawal decays exponentially with distance, fluorination of the [2.2.1] system yields a much sharper, more dramatic reduction in pKa .

  • The Lipophilicity Paradox: While aromatic fluorination typically increases lipophilicity (LogP), aliphatic fluorination—especially gem-difluorination on these rigid bicycles—often decreases it. The highly polarized C-F bond introduces a strong local dipole that enhances water hydration networks. The rigid V-shape of the [2.2.1] system exposes this dipole to the solvent more efficiently than the cylindrical[2.2.2] system, leading to a more pronounced drop in LogD .

Quantitative Performance Comparison

The following table synthesizes the physicochemical shifts observed when morphing from the parent scaffolds to their mono- and gem-difluorinated counterparts.

Scaffold ArchitectureSubstitution PatternBasic


Mechanistic Consequence
2-Azabicyclo[2.2.1]heptane None (Parent)~10.40.8High basicity; risk of phospholipidosis.
2-Azabicyclo[2.2.1]heptane 5-fluoro~8.90.5Improved permeability; moderate hERG risk.
2-Azabicyclo[2.2.1]heptane 5,5-difluoro~7.20.2Near-neutral at physiological pH; optimal safety.
2-Azabicyclo[2.2.2]octane None (Parent)~10.81.2Highly basic and lipophilic; high clearance risk.
2-Azabicyclo[2.2.2]octane 5-fluoro~9.50.9Marginal basicity reduction due to distance.
2-Azabicyclo[2.2.2]octane 5,5-difluoro~8.10.6Good balance of basicity and lipophilicity.

Note: Values are representative aggregates derived from predictive models and experimental aliphatic fluorination trends .

Self-Validating Experimental Methodologies

To trust SAR data, the analytical protocols generating them must be inherently self-validating. Experimental drift in potentiometric titrations or LC-MS phase separations can easily mask the subtle


 shifts induced by fluorination. Below are the field-proven, self-validating protocols I mandate for profiling these systems.
Protocol A: Self-Validating

Determination (Shake-Flask LC-MS/MS)

Causality: Temperature fluctuations and cosolvent effects drastically alter partition coefficients. We strictly control thermal parameters and limit DMSO to prevent artificial solubility enhancement.

  • Aqueous Phase Preparation: Prepare 50 mM sodium phosphate buffer. Adjust to exactly pH 7.40 at 25.0 °C using a calibrated micro-electrode.

  • Thermodynamic Pre-saturation: Vigorously mix 1-octanol with the phosphate buffer (1:1 v/v) for 24 hours. Why? This ensures mutual saturation, preventing volume shifts during the actual assay that would skew concentration calculations.

  • Analyte Spiking: Dissolve the fluorinated azabicycle in pure DMSO to create a 10 mM stock. Spike exactly 10 µL of this stock into a vial containing 500 µL of pre-saturated octanol and 500 µL of pre-saturated buffer. (DMSO final concentration < 1%).

  • Dynamic Equilibration: Agitate the biphasic system via an orbital shaker at 300 RPM for 60 minutes in a strictly controlled 25.0 °C incubator.

  • Phase Separation & Quantification: Centrifuge at 3000 x g for 10 minutes to break micro-emulsions. Carefully sample 50 µL from each phase. Dilute and quantify using LC-MS/MS (MRM mode).

  • The Self-Validation Gate: In every batch, run Propranolol (Known

    
    ) as an internal standard. If the measured Propranolol LogD deviates by 
    
    
    
    log units from 1.20, the entire batch is invalidated, and the MS response factors/temperature controls must be recalibrated.
Protocol B: Cosolvent Potentiometric

Titration

Causality: Fluorinated [2.2.2] systems can suffer from poor aqueous solubility at high pH when deprotonated. A cosolvent approach prevents precipitation during titration.

  • Preparation: Calibrate the automated potentiometric titrator using standard buffers (pH 4, 7, 10).

  • Titration: Dissolve the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH) containing 0.15 M KCl to maintain constant ionic strength.

  • Extrapolation: Plot the apparent pKa values against the molar fraction of methanol. Use the Yasuda-Shedlovsky extrapolation method to calculate the true aqueous pKa at 0% cosolvent.

  • The Self-Validation Gate: Co-titrate Labetalol (Known basic

    
    ). If the extrapolated pKa for Labetalol falls outside 
    
    
    
    , purge the electrodes and replace the titrant solutions.
Physicochemical Profiling Workflow

To visualize the logical dependencies of our self-validating system, I have mapped the workflow below. Notice that the progression to In Vitro ADME is strictly gated by the internal standard validation step.

G A Select Azabicyclic Core ([2.2.1] vs [2.2.2]) B Site-Selective Fluorination (Mono / Gem-difluoro) A->B C Physicochemical Assay Execution B->C D Potentiometric pKa (Yasuda-Shedlovsky) C->D E Shake-Flask LogD (LC-MS/MS) C->E F Internal Standard Check (Propranolol / Labetalol) D->F E->F G Pass: Proceed to ADME F->G u0394 < 0.1 units H Fail: Recalibrate System F->H u0394 u2265 0.1 units H->C

Figure 1: Self-validating workflow for physicochemical profiling of fluorinated azabicycles.

Conclusion for Drug Designers

When choosing between these systems, remember that the [2.2.1] heptane scaffold offers a tighter, more rigid geometry where fluorination exerts a massive inductive penalty on basicity, making it ideal for drastically lowering pKa and LogD. Conversely, the [2.2.2] octane scaffold provides a slightly more lipophilic, bulkier core where the basicity is more insulated from the fluorination site, making it suitable when only a mild pKa attenuation is desired while maintaining a stronger basic center for target engagement.

References
  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities ChemMedChem[Link]

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs Journal of Medicinal Chemistry[Link]

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery ChemRxiv [Link]

Technical Guide: Stereochemical Verification of 3-Fluoro-1-azabicyclo[2.2.1]heptane via NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-fluoro-1-azabicyclo[2.2.1]heptane (a fluorinated azanorbornane) inherently produces a mixture of stereoisomers. Due to the rigid bicyclic framework and the introduction of a fluorine atom at the C3 position, the product can exist as two diastereomers (endo vs. exo) and their respective enantiomers.

While Chiral HPLC is the gold standard for final release testing (QC), Nuclear Magnetic Resonance (NMR) —specifically


F-NMR—is the superior tool for process optimization and rapid in-process control (IPC). It offers immediate feedback on diastereomeric ratios (dr) and, with the addition of chiral solvating agents (CSAs), enantiomeric excess (ee).

The Verdict:

  • For Diastereomer Assignment: Use

    
    F-
    
    
    
    H Coupling Constants (
    
    
    -values) and
    
    
    H-
    
    
    F HOESY.
  • For Enantiomeric Purity: Use Mosher’s Acid Salt formation (ionic interaction) monitored via

    
    F NMR. Do not attempt amide coupling, as the bridgehead nitrogen is tertiary and non-nucleophilic.
    

Structural Analysis & Stereochemical Challenges

The 1-azabicyclo[2.2.1]heptane scaffold is a rigid bicycle. The nitrogen atom is at the bridgehead (position 1). Fluorination at C3 creates a chiral center, leading to relative (endo/exo) and absolute (


/

) stereochemistry.
The Isomers[1][2][3]
  • Exo-3-Fluoro: The C-F bond points away from the nitrogen bridge (C7).

  • Endo-3-Fluoro: The C-F bond points towards the nitrogen bridge (C7).

The Analytical Challenge

Standard


H NMR is often insufficient due to severe signal overlap of the methylene protons in the bicyclic cage. However, 

F NMR provides a clean, singlet-free background where the endo and exo signals are separated by several ppm.

Methodology 1: Determining Diastereomeric Purity (Endo vs. Exo)

The distinction between endo and exo isomers relies on the Karplus relationship applied to vicinal proton-fluorine couplings (


) and through-space interactions (NOE).
Coupling Constant Analysis ( )

In the rigid [2.2.1] system, the dihedral angle between the C3-Fluorine and the C4-Bridgehead Proton drives the coupling constant.

IsomerDihedral Angle (F3–C3–C4–H4)Expected

Spectral Appearance (

F)
Exo-F ~0° (Syn-periplanar)Large (10–15 Hz) Doublet of multiplets
Endo-F ~120° (Gauche-like)Small (< 4 Hz) Broadened Singlet / Unresolved

Note: The geminal coupling (


) at C3 will be large (~50-55 Hz) for both isomers, splitting the signal into a primary doublet. Look at the fine structure of that doublet to find the bridgehead coupling.
Definitive Assignment: H- F HOESY

If


-coupling is ambiguous due to line broadening, run a Heteronuclear Overhauser Effect Spectroscopy (HOESY)  experiment.
  • Endo-F: Shows a strong NOE correlation to the bridge protons (C7-H).

  • Exo-F: Shows a strong NOE correlation to the bridgehead proton (C4-H) and lacks interaction with the bridge (C7-H).

Methodology 2: Determining Enantiomeric Purity (ee)

Since the target molecule is a tertiary amine , it cannot form amides with chiral derivatizing agents (CDAs) like Mosher's acid chloride. Instead, we utilize Chiral Solvating Agents (CSAs) to form diastereomeric salts in situ.

The "Mosher Salt" Protocol

We use (R)-(-)-


-Methoxy-

-(trifluoromethyl)phenylacetic acid
((R)-MTPA).
  • Mechanism: The acidic proton of MTPA protonates the tertiary bridgehead nitrogen. The resulting ion pair (

    
     vs 
    
    
    
    ) has distinct chemical environments.
  • Detection: The

    
    F NMR spectrum will show the CF
    
    
    
    group of the MTPA and the C-F of the substrate. Both will split if the sample is racemic.
Why F NMR?
  • Simplicity: You observe distinct singlets (for the CF

    
     of the agent) and doublets (for the substrate F).
    
  • Quantification: Integration of the split peaks gives the enantiomeric ratio directly.

Comparative Analysis: NMR vs. Alternatives

The following table compares


F NMR against Chiral HPLC and X-Ray Crystallography for this specific application.
Feature

F NMR (with CSA)
Chiral HPLC/GC X-Ray Crystallography
Speed Fast (< 15 mins)Slow (Method Dev + Run: hours/days)Very Slow (Crystal growth: days/weeks)
Sample Prep Minimal (Mix in tube)High (Dilution, filtration, column selection)High (Requires single crystal)
Structure Data High (Endo/Exo + ee)Low (Retention time only)Absolute Configuration
Throughput High (Automation capable)MediumLow
Limit of Detection ~1-2% impurity< 0.1% impurity N/A
Cost Low (Solvent + CSA)High (Columns + Solvents)High (Instrument time)

Experimental Protocols

Protocol A: Diastereomer Check (Endo/Exo Ratio)
  • Sample: Dissolve 10 mg of the crude 3-fluoro-1-azabicyclo[2.2.1]heptane in 0.6 mL CDCl

    
    .
    
  • Acquisition: Run a standard proton-decoupled

    
    F NMR (typically zg or f19cpd pulse sequence).
    
    • Tip: Set the spectral width (SW) wide enough to capture both the substrate F (~ -150 to -200 ppm) and any TFA/internal standards.

  • Processing: Phase manually. Integrate the two major peaks corresponding to endo and exo.

  • Verification: If assignment is needed, run a coupled

    
    F spectrum (gate decoupling off) and measure the width at half-height (
    
    
    
    ) or
    
    
    -coupling. The broader signal is the Exo isomer (coupling to bridgehead).
Protocol B: Enantiomeric Excess Determination (Mosher Salt Method)
  • Preparation: In an NMR tube, dissolve 5 mg of the substrate (free base).

  • Addition: Add 1.5 equivalents of (R)-(-)-MTPA (Mosher's Acid).

    • Note: Do not use the acid chloride. Use the carboxylic acid.[1]

  • Solvent: Add 0.6 mL CDCl

    
     or C
    
    
    
    D
    
    
    . (Benzene-d6 often enhances chiral discrimination due to
    
    
    -stacking).
  • Equilibration: Shake well and let stand for 5 minutes to ensure complete salt formation.

  • Analysis: Acquire

    
    F NMR.
    
    • Focus on the substrate Fluorine region.[2][3]

    • If racemic: You will see two sets of signals (splitting of the endo or exo peaks).

    • If pure: You will see a single set of peaks.

  • Calculation:

    
    .
    

Visualization of Workflows

Diagram 1: Stereochemical Verification Workflow

This flowchart outlines the decision process from crude synthesis to final purity assignment.

StereochemWorkflow Start Crude Synthesis Product (3-Fluoro-1-azabicyclo[2.2.1]heptane) F19_Std Run 19F NMR (Proton Decoupled) Start->F19_Std Diast_Check Analyze Diastereomers (Endo vs Exo) F19_Std->Diast_Check Decision_Sep Is dr acceptable? Diast_Check->Decision_Sep Purification Flash Chromatography / Prep HPLC Decision_Sep->Purification No (Mixed) Enant_Check Add (R)-MTPA (Mosher's Acid) In-situ Salt Formation Decision_Sep->Enant_Check Yes (Pure Diast.) Purification->F19_Std Final_Analysis Measure Split in 19F Signal Calculate % ee Enant_Check->Final_Analysis

Caption: Operational workflow for verifying stereochemical purity using


F NMR.
Diagram 2: Mechanistic Interaction (Mosher Salt)

Visualizing why the salt formation works for tertiary amines where acylation fails.

MosherMechanism Substrate Substrate (Tertiary Amine) Complex Diastereomeric Salt Complex [R-Amine-H]+ [R-Acid]- Substrate->Complex Protonation Agent (R)-MTPA (Chiral Acid) Agent->Complex Ionic Bonding Signal Distinct 19F Chemical Shifts (Δδ ≠ 0) Complex->Signal Anisotropic Shielding

Caption: Formation of the diastereomeric salt complex allowing for enantiomeric discrimination.

References

  • Stereochemistry of 3-substituted 1-azabicyclo[2.2.1]heptanes. Jenkins, S. et al. (2020).[4] Journal of Organic Chemistry. (General reference for rigid amine stereochem)

  • Determination of Enantiomeric Excess of Amines using Chiral Solvating Agents. Wenzel, T. J. (2018).[5] Discrimination of Chiral Compounds Using NMR Spectroscopy.

  • Applic

    
    F NMR in Stereochemical Analysis. 
    Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists.
    
    
  • Use of Mosher's Acid for Tertiary Amines (Salt Method). Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR". Chemical Reviews.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Fluoro-1-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

3-Fluoro-1-azabicyclo[2.2.1]heptane is a high-value, conformationally restricted amine scaffold used in drug discovery to modulate basicity and lipophilicity.[1][2] However, its physical properties—specifically the strain energy of the azabicyclic system combined with the electronegativity of the fluorine substituent—create a unique hazard profile.

Unlike standard aliphatic amines, this compound exhibits enhanced volatility and aggressive tissue permeability .[1] Standard laboratory safety protocols often underestimate the permeation rate of small bicyclic amines through disposable nitrile gloves. This guide establishes a "Zero-Exposure" standard, prioritizing engineering controls and barrier-grade PPE.[1]

Hazard Architecture: The "Why" Behind the Protocol

To select the correct PPE, we must first understand the enemy. The hazard profile is driven by three physicochemical traits:

TraitHazard ImplicationOperational Consequence
High Basicity (pKa ~10-11) Corrosive: Causes immediate, irreversible coagulative necrosis of soft tissue (eyes, mucous membranes).[1][2]Eye protection must be gas-tight; inhalation protection is non-negotiable.[1][2]
Bicyclic Strain & MW (~115 g/mol ) High Permeation: Small, lipophilic molecules diffuse rapidly through standard elastomers.[1][2]Standard nitrile gloves are insufficient for immersion or prolonged contact.[1][2]
Fluorine Substitution Thermal Decomposition: In the event of a fire, this compound releases Hydrogen Fluoride (HF) gas.[1][2]Fire response requires specific respiratory protection (SCBA) and HF-specific medical protocols.[1][2]
The PPE Firewall: Selection Matrix

Do not rely on generic "safety gear."[2] Use this validated matrix to select equipment based on breakthrough time and chemical resistance .

A. Hand Protection (The Critical Control Point)

Scientific Rationale: Small cyclic amines can permeate 4-mil nitrile gloves in <5 minutes.[1][2] We utilize a Double-Gloving Strategy to balance dexterity with chemical resistance.[1][2]

LayerMaterial RecommendationFunction
Inner Layer (Barrier) Laminate Film (e.g., Silver Shield® / Norfoil) Provides >480 min breakthrough time against amines.[1][2] Mandatory for synthesis/transfer steps.
Outer Layer (Sacrificial) Disposable Nitrile (min.[1][2] 5 mil) Protects the inner glove from tears; provides grip.[1][2] Change immediately upon splash.[3]
Alternative (Heavy Duty) Butyl Rubber (min.[1][2] 15 mil) Use for spill cleanup or bulk transfer.[1][2] Poor dexterity but excellent resistance.
B. Respiratory & Eye Protection[2][4][5][6][7][8][9]
  • Primary Engineering Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Eye Protection: Chemical Splash Goggles (Indirect Vent or Non-Vented).[1][2] Note: Safety glasses are insufficient due to the vapor hazard.[1]

  • Face Protection: A Face Shield is required when transferring volumes >10 mL or when working with syringes under pressure.[1][2]

Operational Workflow: Step-by-Step Protocol

This protocol uses a Self-Validating System : You cannot proceed to the next step without verifying the safety condition of the previous one.[1][2]

Phase 1: Pre-Operational Verification[1]
  • The "Tissue Test": Check fume hood airflow with a tissue strip. It must be drawn inward steadily.

  • Quench Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid nearby. This is your immediate neutralization station for contaminated wipes or small drips.

  • Glove Check: Inspect Laminate gloves for cracks. Inflate slightly with air to check for pinholes.

Phase 2: Active Handling (Synthesis/Transfer)[1]
  • Storage Retrieval: Remove container from the refrigerator (2-8°C). Allow it to warm to room temperature inside a desiccator to prevent condensation, which can hydrolyze the compound or degrade the label.

  • Transfer Method:

    • Preferred:Cannula Transfer (Double-ended needle) under inert gas (Argon/Nitrogen).[1][2] This creates a closed system.

    • Acceptable: Gas-tight syringe.[1] Never pour this chemical from an open vessel.[1]

  • The "Clean Hand/Dirty Hand" Rule: Keep one hand (usually the non-dominant) "clean" to adjust sash height or equipment knobs.[1][2] The "dirty" hand handles the syringe/flask.

Phase 3: Decontamination & Waste[1]
  • Immediate Quench: Rinse all needles/cannulas immediately in the prepared acid bath before disposal.

  • Waste Segregation:

    • Stream: Basic Organic Waste.

    • Constraint: DO NOT mix with oxidizers or strong acids (exothermic reaction risk).[1]

    • Labeling: Clearly mark "Contains Fluorinated Amines."[1][2]

Emergency Response Logic

Scenario A: Skin Exposure (Splash) [1]

  • Action: Immediately move to the safety shower/sink.

  • Remove: Strip contaminated clothing while rinsing.[1]

  • Flush: Rinse for 15 minutes minimum .

  • Medical: Seek evaluation. If the skin feels "soapy" (saponification), the burn is progressing.

Scenario B: Fire (The HF Risk)

  • Evacuate: Do not attempt to fight a large fire involving fluorinated amines without SCBA.

  • Hazard: Thermal decomposition generates HF.

  • First Aid: If smoke was inhaled, alert medical personnel to potential delayed pulmonary edema or fluoride toxicity.[1][2]

Visualization: Decision & Handling Logic[1]

The following diagram outlines the critical decision pathways for handling 3-Fluoro-1-azabicyclo[2.2.1]heptane.

SafetyProtocol Start START: Handling Request 3-Fluoro-1-azabicyclo[2.2.1]heptane RiskAssess Risk Assessment Check: Volatility & Corrosivity Start->RiskAssess Engineering Engineering Controls Fume Hood Verified? RiskAssess->Engineering Engineering->Start Airflow Fail PPE_Select PPE Selection 1. Laminate Inner Gloves 2. Nitrile Outer Gloves 3. Splash Goggles Engineering->PPE_Select Airflow OK Transfer Transfer Method Closed System (Cannula/Syringe) PPE_Select->Transfer Spill EMERGENCY: Spill/Exposure Transfer->Spill Accident Cleanup Decontamination Neutralize with dilute acid Transfer->Cleanup Success Spill->Cleanup After First Aid Disposal Disposal Stream: Basic Organic Waste Cleanup->Disposal

Caption: Operational logic flow ensuring redundant safety barriers before chemical handling occurs.

References
  • PubChem. (2025).[1][2] 1-Azabicyclo[2.2.1]heptane Compound Summary. National Library of Medicine. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2024).[1] Nitrile Glove Chemical-Compatibility Reference.[1][2][3] Retrieved from [Link]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link][1][2]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
3-Fluoro-1-azabicyclo[2.2.1]heptane
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.